4-(2,4-Dimethylphenyl)-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-8-3-4-10(9(2)5-8)11-6-13-7-12-11/h3-7H,1-2H3 |
InChI Key |
RYEGCXXAKDKYCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC=N2)C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-(2,4-Dimethylphenyl)-1,3-thiazole. This document details available quantitative data, outlines a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and explores its potential biological activities and associated signaling pathways based on current research into structurally related compounds.
Core Physicochemical Data
While experimental data for this compound is not extensively available in public databases, the following tables summarize computed properties for the closely related compound, 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine, and experimental data for similar thiazole derivatives to provide a reasonable estimation of its characteristics.
Table 1: Computed Physicochemical Properties for 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine
| Property | Value | Source |
| Molecular Weight | 204.29 g/mol | PubChem CID: 673685 |
| XLogP3 | 3.1 | PubChem CID: 673685 |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 673685 |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 673685 |
| Rotatable Bond Count | 1 | PubChem CID: 673685 |
| Exact Mass | 204.072119 g/mol | PubChem CID: 673685 |
| Monoisotopic Mass | 204.072119 g/mol | PubChem CID: 673685 |
| Topological Polar Surface Area | 41.9 Ų | PubChem CID: 673685 |
Table 2: Experimental Physicochemical Properties of Related Thiazole Derivatives
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index | Source |
| 2,4-Dimethyl-1,3-thiazole | N/A | 145-147 | 1.057 | 1.5090 | Chemical Synthesis Database |
| 2-Methyl-4-phenyl-1,3-thiazole | 65-68 | N/A | N/A | N/A | Chemical Synthesis Database |
| 2-Bromo-1-(2,4-dimethylphenyl)ethanone | 44 | 150 (at 9 Torr) | 1.362 | 1.557 | ECHEMI |
Experimental Protocol: Hantzsch Thiazole Synthesis
The most common and effective method for the synthesis of 4-aryl-1,3-thiazoles is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of this compound, the required precursors are 2-bromo-1-(2,4-dimethylphenyl)ethanone and thioformamide.
Materials and Reagents:
-
2,4-Dimethylacetophenone
-
Bromine
-
Formamide
-
Phosphorus pentasulfide
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Tetrahydrofuran (THF)
Synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone (α-Haloketone)
A general procedure for the bromination of an acetophenone derivative can be adapted for this synthesis.
-
Reaction Setup: In a fume hood, dissolve 2,4-dimethylacetophenone in a suitable solvent such as diethyl ether or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is typically monitored by the disappearance of the bromine color.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction and Purification: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude 2-bromo-1-(2,4-dimethylphenyl)ethanone, which can be purified by recrystallization or column chromatography.
Synthesis of Thioformamide
Thioformamide can be prepared by the reaction of formamide with a dehydrating/sulfurating agent like phosphorus pentasulfide.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve formamide in tetrahydrofuran (THF).
-
Reaction: Slowly add phosphorus pentasulfide to the solution while keeping the temperature under control with an ice bath.
-
Work-up: After the addition is complete, stir the mixture at room temperature for several hours. The reaction mixture is then filtered to remove solid byproducts.
-
Isolation: The THF is removed under reduced pressure, and the resulting residue is extracted with diethyl ether. Evaporation of the ether yields thioformamide.
Hantzsch Condensation to form this compound
-
Reaction: Dissolve 2-bromo-1-(2,4-dimethylphenyl)ethanone and a slight excess of thioformamide in ethanol in a round-bottom flask.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated.
-
Purification: The crude product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Mandatory Visualizations
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the broader class of 4-phenylthiazole derivatives has been the subject of significant research, revealing a range of potential therapeutic applications.
Enzyme Inhibition
-
Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Inhibition: Structurally similar 4-phenylthiazole analogs have been identified as dual inhibitors of FAAH and sEH.[1][2] These enzymes are involved in the regulation of pain and inflammation. Inhibition of FAAH increases the levels of endogenous cannabinoids, which have analgesic effects, while sEH inhibition reduces the degradation of anti-inflammatory epoxyeicosatrienoic acids. This dual inhibition presents a promising strategy for the development of novel analgesic and anti-inflammatory agents.[1]
-
Carbonic Anhydrase and Acetylcholinesterase Inhibition: N-substituted 4-phenyl-2-aminothiazole derivatives have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, and acetylcholinesterase (AChE).[3] Carbonic anhydrases are involved in various physiological processes, and their inhibition is relevant for conditions like glaucoma and epilepsy. Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease.
Antimicrobial Activity
-
Antifungal Activity: Phenylthiazole derivatives have demonstrated significant antifungal activity against various pathogenic fungi, including Candida albicans and Sclerotinia sclerotiorum.[4][5] The mechanism of action for some of these compounds is believed to involve the disruption of the fungal cell wall integrity.[6] One study identified a (4-phenyl-1,3-thiazol-2-yl) hydrazine derivative that induces oxidative damage in Candida albicans.[7]
-
Antibacterial Activity: The phenylthiazole scaffold is recognized for its potential against multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[8] The mechanism of action can involve targeting essential bacterial enzymes like penicillin-binding protein 2a (PBP2a), which is crucial for cell wall synthesis.[6]
References
- 1. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-substituted 4-phenyl-2-aminothiazole derivatives and investigation of their inhibition properties against hCA I, II, and AChE enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 8. The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2,4-Dimethylphenyl)-1,3-thiazole
This technical guide provides a comprehensive overview of 4-(2,4-dimethylphenyl)-1,3-thiazole, detailing its chemical structure, properties, synthesis, and the biological significance of the broader class of 4-aryl-1,3-thiazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
IUPAC Name and Chemical Structure
The nomenclature for this heterocyclic compound as per the International Union of Pure and Applied Chemistry (IUPAC) standards is This compound .
The chemical structure consists of a 1,3-thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. This thiazole ring is substituted at the 4th position with a 2,4-dimethylphenyl group.
Spectroscopic and Synthetic Profile of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a probable synthetic route for the compound 4-(2,4-Dimethylphenyl)-1,3-thiazole. Due to the limited availability of published data for this specific molecule, this guide compiles predicted spectroscopic values based on known chemical principles and data from structurally similar compounds, alongside a detailed, generalized experimental protocol for its synthesis and characterization.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₁₁H₁₁NS Molecular Weight: 189.28 g/mol CAS Number: Not available
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and fragmentation patterns observed in analogous thiazole and dimethylphenyl derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.80 | d | 1H | Thiazole H-2 |
| ~7.50 | s | 1H | Thiazole H-5 |
| ~7.30 | d | 1H | Phenyl H-6' |
| ~7.10 | s | 1H | Phenyl H-3' |
| ~7.05 | d | 1H | Phenyl H-5' |
| ~2.40 | s | 3H | Phenyl -CH₃ (at C-4') |
| ~2.35 | s | 3H | Phenyl -CH₃ (at C-2') |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~154.0 | Thiazole C-2 |
| ~151.0 | Thiazole C-4 |
| ~138.0 | Phenyl C-1' |
| ~136.0 | Phenyl C-2' |
| ~132.0 | Phenyl C-4' |
| ~131.0 | Phenyl C-6' |
| ~127.0 | Phenyl C-5' |
| ~126.0 | Phenyl C-3' |
| ~115.0 | Thiazole C-5 |
| ~21.0 | Phenyl -CH₃ (at C-4') |
| ~20.0 | Phenyl -CH₃ (at C-2') |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600, 1480 | Strong | Aromatic C=C stretch |
| ~1500 | Medium | Thiazole ring C=N stretch |
| ~1450 | Medium | Thiazole ring vibration |
| ~820 | Strong | C-H out-of-plane bending (1,2,4-trisubstituted benzene) |
| ~750 | Medium | C-S stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 189 | High | [M]⁺ (Molecular Ion) |
| 188 | Moderate | [M-H]⁺ |
| 118 | High | [C₈H₁₀]⁺ (Dimethylstyrene fragment) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following sections detail the probable synthetic route and the standard procedures for obtaining the spectroscopic data.
3.1. Synthesis via Hantzsch Thiazole Synthesis
The most probable and widely used method for the synthesis of this class of compounds is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide.
-
Step 1: Synthesis of 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (2,4-Dimethylphenacyl bromide) To a solution of 2',4'-dimethylacetophenone (1 equivalent) in a suitable solvent such as diethyl ether or acetic acid, add bromine (1 equivalent) dropwise at 0-5 °C with stirring. After the addition is complete, the reaction mixture is stirred at room temperature until the bromine color disappears. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization.
-
Step 2: Synthesis of Thioformamide Thioformamide can be prepared by the reaction of formamide with phosphorus pentasulfide.[1] Formamide is dissolved in a suitable solvent like tetrahydrofuran, and phosphorus pentasulfide is added portion-wise at a controlled temperature.[1] The reaction mixture is then worked up to isolate the thioformamide.[1]
-
Step 3: Synthesis of this compound A mixture of 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (1 equivalent) and thioformamide (1 equivalent) in a solvent such as ethanol is heated under reflux for several hours.[2] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The resulting residue is then purified, typically by column chromatography on silica gel, to yield the final product.
3.2. Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a potassium bromide (KBr) plate or as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
- 1. US2682558A - Preparation of thioformamide - Google Patents [patents.google.com]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 4-Aryl-1,3-Thiazole Derivatives: An In-Depth Technical Guide
Introduction
The 1,3-thiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among its various derivatives, the 4-aryl-1,3-thiazole framework has emerged as a particularly privileged structure, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of 4-aryl-1,3-thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and relevant signaling pathways.
Anticancer Activity
Numerous studies have highlighted the potential of 4-aryl-1,3-thiazole derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often with impressive IC50 values.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected 4-aryl-1,3-thiazole derivatives against various human cancer cell lines.
| Compound ID | 4-Aryl Substituent | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Hydroxyphenyl | 2-(4-hydroxybenzylidene)hydrazinyl | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| 1 | 4-Hydroxyphenyl | 2-(4-hydroxybenzylidene)hydrazinyl | HepG2 (Liver) | 7.26 ± 0.44 | [1] |
| 2 | Phenyl | 2-(4-hydroxybenzylidene)amino | MCF-7 (Breast) | 12.7 ± 0.77 | [1] |
| 2 | Phenyl | 2-(4-hydroxybenzylidene)amino | HepG2 (Liver) | 6.69 ± 0.41 | [1] |
| 3 | 4-Bromophenyl | 2-(4-hydroxybenzylidene)amino | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |
| 3 | 4-Bromophenyl | 2-(4-hydroxybenzylidene)amino | HepG2 (Liver) | 51.7 ± 3.13 | [1] |
| 4 | 4-Chlorophenyl | 2-amino, 5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 0.28 (µg/mL) | [2] |
| 5 | Aryl | 2-amino, aryl acetamide-1,3,4-thiadiazole | HL-60 (Leukemia) | 9.6 | [2] |
Mechanism of Action: EGFR Inhibition
A key mechanism through which some 4-aryl-1,3-thiazole derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a transmembrane tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and metastasis.[3][4][] By binding to the ATP-binding site of the EGFR kinase domain, these thiazole derivatives can block its autophosphorylation and subsequent activation of downstream signaling.[4]
Caption: EGFR Signaling Pathway Inhibition by 4-Aryl-1,3-Thiazole Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/mL) and incubated overnight at 37°C in a 5% CO2 atmosphere.[8]
-
Compound Treatment: The cells are treated with various concentrations of the 4-aryl-1,3-thiazole derivatives and incubated for a specified period (e.g., 72 hours).[8] A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[6]
-
Formazan Solubilization: The medium is removed, and an organic solvent (e.g., 200 µL of isopropanol or DMSO) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm, with a reference wavelength of around 630 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. texaschildrens.org [texaschildrens.org]
Potential Therapeutic Targets of 4-(2,4-Dimethylphenyl)-1,3-thiazole: An Analysis of the Thiazole Scaffold
For Immediate Release
This technical whitepaper provides an in-depth analysis of the potential therapeutic targets of the chemical entity 4-(2,4-Dimethylphenyl)-1,3-thiazole, with a primary focus on its prospective applications in oncology and anti-inflammatory therapies. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.
While direct experimental data on this compound is limited in publicly accessible research, this document extrapolates its potential therapeutic utility by examining the well-established biological activities of the broader class of 1,3-thiazole derivatives. The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2]
Potential Anticancer Therapeutic Targets
The 1,3-thiazole nucleus is a constituent of several clinically approved anticancer drugs, highlighting its importance in oncology.[1] Research into various substituted thiazole derivatives has revealed several key signaling pathways and molecular targets that could be relevant for this compound.
Inhibition of Cellular Proliferation and Survival Pathways
Thiazole derivatives have been shown to inhibit critical pathways that drive cancer cell proliferation and survival. Key potential targets include:
-
Kinase Inhibition: Many thiazole-containing compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer. These include:
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2 can disrupt angiogenesis, a critical process for tumor growth and metastasis.
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, and its inhibition can halt cell proliferation.
-
Akt (Protein Kinase B): As a central node in cell survival signaling, inhibition of Akt can promote apoptosis in cancer cells.
-
Cyclin-Dependent Kinases (CDKs): Targeting CDKs can lead to cell cycle arrest, preventing cancer cell division.
-
-
Modulation of Apoptosis: The thiazole scaffold has been associated with the induction of programmed cell death (apoptosis) through the modulation of key regulatory proteins such as Bcl-2 family members.
The logical workflow for investigating the anticancer potential of a novel thiazole compound like this compound would typically involve initial cytotoxicity screening followed by target deconvolution.
Caption: A general workflow for the preclinical evaluation of a novel anticancer compound.
Summary of Anticancer Activity for Structurally Related Thiazole Derivatives
While specific IC50 values for this compound are not available, the following table summarizes the anticancer activity of other thiazole derivatives to provide a contextual reference.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-1,2,3-triazole hybrids | Human glioblastoma | 3.20 - 10.67 | [3] |
| 2-(hydrazinyl)-1,3-thiazole derivative | MCF-7 (Breast) | 5.73 | [4] |
| 2-(hydrazinyl)-1,3-thiazole derivative | MDA-MB-231 (Breast) | 12.15 | [4] |
| 4-methyl-2-phenylthiazole derivative | HepG-2 (Liver) | 1.61 | [1] |
| Pyrazolyl-thiazole derivatives | MCF-7 (Breast) | 0.73 - 6.25 | [5] |
| Pyrazolyl-thiazole derivatives | A549 (Lung) | 1.64 - 14.3 | [5] |
Potential Anti-inflammatory Therapeutic Targets
Chronic inflammation is a key factor in the development and progression of various diseases, including cancer. Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of the arachidonic acid pathway.
Inhibition of Pro-inflammatory Enzymes
The primary targets for the anti-inflammatory action of many thiazole compounds are the enzymes responsible for the synthesis of pro-inflammatory mediators:
-
Cyclooxygenase (COX) Enzymes: Particularly COX-2, which is induced during inflammation and is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).
-
Lipoxygenase (LOX) Enzymes: Inhibition of LOX enzymes can reduce the production of leukotrienes, which are potent inflammatory mediators.
The signaling pathway for these key inflammatory enzymes is a common target for anti-inflammatory drug discovery.
Caption: The arachidonic acid pathway as a target for anti-inflammatory agents.
Experimental Protocols
While specific protocols for this compound are not published, the following are generalized methodologies commonly used for the evaluation of thiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro COX/LOX Inhibition Assay
These assays are used to determine the inhibitory activity of a compound against cyclooxygenase and lipoxygenase enzymes.
-
Enzyme Preparation: Purified COX-1, COX-2, or LOX enzymes are used.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Substrate Addition: The appropriate substrate (e.g., arachidonic acid) is added to initiate the enzymatic reaction.
-
Product Detection: The formation of the enzymatic product (e.g., prostaglandin E2 for COX or leukotriene B4 for LOX) is measured using methods such as ELISA, HPLC, or a colorimetric assay.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Based on the extensive research on related thiazole derivatives, it is plausible that this compound could exhibit inhibitory activity against key targets such as protein kinases, components of the apoptotic machinery, and pro-inflammatory enzymes.
Further investigation is warranted to elucidate the specific biological activities and mechanism of action of this compound. A systematic approach involving in vitro screening against a panel of cancer cell lines and key inflammatory enzymes, followed by target identification and in vivo efficacy studies, would be essential to fully realize its therapeutic potential. The insights gained from such studies could pave the way for the development of new and effective treatments for cancer and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
"literature review of 4-substituted-1,3-thiazole compounds"
An In-depth Technical Guide to 4-Substituted-1,3-Thiazole Compounds
Introduction
The 1,3-thiazole ring is a prominent five-membered heterocyclic scaffold containing one sulfur and one nitrogen atom. This nucleus is a crucial structural component in a vast number of synthetic compounds and natural products, including Vitamin B1 (Thiamine).[1][2] Due to their versatile chemical nature and broad spectrum of pharmacological activities, thiazole derivatives have garnered significant attention in medicinal chemistry and drug development.[2][3][4] Modifications at various positions of the thiazole ring can lead to a wide array of biological responses. In particular, 4-substituted-1,3-thiazole compounds have emerged as a privileged class, demonstrating significant potential as anti-inflammatory, anticancer, antiviral, and antimicrobial agents. This review focuses on the synthesis, biological activities, and mechanisms of action of these promising compounds, providing a technical guide for researchers and drug development professionals.
Synthesis of 4-Substituted-1,3-Thiazole Derivatives
The construction of the 4-substituted-1,3-thiazole core is primarily achieved through well-established condensation reactions. The Hantzsch thiazole synthesis and the Cook-Heilbron synthesis are among the most classic and widely utilized methods.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, is a cornerstone for thiazole synthesis.[5] The reaction involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide-containing compound, such as thiourea or thiosemicarbazide.[6][7] This method is highly versatile, allowing for the introduction of various substituents at the C2, C4, and C5 positions of the thiazole ring.[7] One-pot, multi-component variations of this synthesis have been developed to improve efficiency and yield.[6][8][9]
A mixture of the appropriate α-haloketone (1 mmol) and a selected thiourea or thioamide derivative (1 mmol) is dissolved in a suitable solvent, such as absolute ethanol.[1] The reaction mixture is then refluxed for a period ranging from several hours to overnight.[1] In some procedures, a catalyst like silica-supported tungstosilisic acid may be added, and the reaction can be performed under conventional heating or ultrasonic irradiation to enhance yields and reduce reaction times.[6][10] Upon completion, the mixture is cooled, and the resulting solid precipitate is filtered, washed, and recrystallized from an appropriate solvent (e.g., ethanol or DMF) to yield the purified 4-substituted-1,3-thiazole derivative. The structure is then confirmed using spectroscopic methods such as IR, NMR, and Mass Spectrometry.[1][8]
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a direct route to 5-amino-1,3-thiazoles, which can be further modified. This method involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions.[7][11][12] The choice of reactants allows for the introduction of different substituents at the C2 and C4 positions.[11] This synthesis was pivotal as it made the previously rare 5-aminothiazoles readily accessible for further synthetic applications, including the development of novel therapeutics.[11]
An α-aminonitrile (1 mmol) is reacted with a dithioacid or carbon disulfide (1 mmol) in a suitable solvent at room temperature.[11] The reaction proceeds through an intramolecular cyclization, where the sulfur atom attacks the carbon of the nitrile group.[11] This is followed by tautomerization to form the stable 5-aminothiazole ring. The reaction is often carried out under mild and aqueous conditions.[11] The product is then isolated and purified using standard laboratory techniques.
Biological Activities and Therapeutic Potential
4-Substituted-1,3-thiazole derivatives have been extensively evaluated for a range of biological activities, demonstrating their potential in treating various diseases.
Anti-inflammatory Activity
Several series of 4-substituted-1,3-thiazole derivatives have shown potent anti-inflammatory properties.[1][13][14] Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1] Some thiazole derivatives have been designed as dual inhibitors of both COX and lipoxygenase (LOX), targeting multiple inflammatory pathways.[13][15] For example, a series of 4-benzyl-1,3-thiazole derivatives were synthesized based on the structure of Darbufelone, a known dual COX/LOX inhibitor.[13][15] Compound RS31 from this series emerged as a particularly potent agent.[13][15]
Table 1: Anti-inflammatory Activity of 4-Substituted-1,3-Thiazole Derivatives
| Compound | Test Model | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 6a | In vitro albumin denaturation | % Inhibition at 100 µg/mL | 85.21 ± 0.11 | [1] |
| 6c | In vitro albumin denaturation | % Inhibition at 100 µg/mL | 86.42 ± 0.14 | [1] |
| RS11 | Carrageenan-induced paw edema | LD50 | 750 mg/kg | [15] |
| RS31 | Carrageenan-induced paw edema | LD50 | 775 mg/kg | [15] |
| Diclofenac | In vitro albumin denaturation | % Inhibition at 100 µg/mL | 89.21 ± 0.15 |[1] |
Anticancer Activity
The thiazole scaffold is a key component of several anticancer agents, and novel 4-substituted derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[16][17][18] These compounds can induce apoptosis and cause cell cycle arrest by targeting various cellular pathways.[17] For instance, a series of 2-hydrazinyl-thiazol-4[5H]-ones demonstrated significant antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[17]
Table 2: Anticancer Activity of 4-Substituted-1,3-Thiazole Derivatives
| Compound | Cancer Cell Line | Activity Metric | Result (µM) | Reference |
|---|---|---|---|---|
| 4a | MCF-7 | IC50 | 17.5 ± 1.06 | [17] |
| 4a | HepG2 | IC50 | 19.3 ± 1.16 | [17] |
| 4b | MCF-7 | IC50 | 31.5 ± 1.91 | [17] |
| 4b | HepG2 | IC50 | 51.7 ± 3.13 | [17] |
| 4c | MCF-7 | IC50 | >100 | [17] |
| 4c | HepG2 | IC50 | >100 | [17] |
| 5 | MCF-7 | IC50 | 28.0 ± 1.69 | [17] |
| 5 | HepG2 | IC50 | 26.8 ± 1.62 | [17] |
| Staurosporine | MCF-7 | IC50 | 6.77 ± 0.41 | [17] |
| Staurosporine | HepG2 | IC50 | 8.4 ± 0.51 |[17] |
Antiviral Activity
Thiazole derivatives have shown promise as antiviral agents, with activity reported against a range of viruses including HIV, influenza, and Orthopoxviruses.[2][19][20] The mechanism of action can vary, from inhibiting viral entry into host cells to disrupting viral replication cycles.[2] A series of camphor-based thiazoles were found to inhibit vaccinia virus (VV) reproduction with IC50 values in the low micromolar range.[19] More recently, a 4-substituted-2-thiazole amide, compound 26 , was identified as a potent inhibitor of the Chikungunya virus (CHIKV), an alphavirus, by blocking the translation of subgenomic viral RNA.[21]
Table 3: Antiviral Activity of 4-Substituted-1,3-Thiazole Derivatives
| Compound | Virus | Cell Line | Activity Metric | Result (µM) | Reference |
|---|---|---|---|---|---|
| 4b | Vaccinia Virus (VV) | Vero | IC50 | 2.4 | [19] |
| 4c | Vaccinia Virus (VV) | Vero | IC50 | 3.7 | [19] |
| 4e | Vaccinia Virus (VV) | Vero | IC50 | 2.5 | [19] |
| 1 | Chikungunya Virus (CHIKV) | NHDF | EC50 | 0.6 | [21] |
| 26 | Chikungunya Virus (CHIKV) | NHDF | EC90 | 0.45 | [21] |
| 6e | Influenza A (PR8) | MDCK | Antiviral Activity | Comparable to Oseltamivir |[20] |
Antimicrobial Activity
The thiazole ring is a component of several clinically used antibiotics, and research into new derivatives with antibacterial and antifungal properties is ongoing.[1] These compounds are often evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[22] A study of novel 1,3-thiazole and benzo[d]thiazole derivatives showed that compounds 13 and 14 displayed significant activity against S. aureus (MRSA), E. coli, and A. niger.[22]
Table 4: Antimicrobial Activity of 4-Substituted-1,3-Thiazole Derivatives
| Compound | Microorganism | Activity Metric | Result (µg/mL) | Reference |
|---|---|---|---|---|
| 11 | S. aureus (MRSA) | MIC | 150-200 | [22] |
| 12 | S. aureus (MRSA) | MIC | 125-150 | [22] |
| 12 | E. coli | MIC | 125-150 | [22] |
| 12 | A. niger | MIC | 125-150 | [22] |
| 13 | S. aureus (MRSA) | MIC | 50-75 | [22] |
| 14 | E. coli | MIC | 50-75 | [22] |
| Ofloxacin | Bacterial Strains | Standard | 10 | [22] |
| Ketoconazole | Fungal Strains | Standard | 10 |[22] |
Conclusion
4-Substituted-1,3-thiazole derivatives represent a versatile and highly valuable class of heterocyclic compounds in drug discovery. Well-established synthetic methodologies, particularly the Hantzsch synthesis, allow for the efficient creation of diverse chemical libraries. The extensive research reviewed here highlights the significant potential of these compounds as anti-inflammatory, anticancer, antiviral, and antimicrobial agents. The ability to systematically modify the substituent at the C4 position, along with other positions, provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. Future research will likely focus on elucidating more detailed mechanisms of action, exploring novel therapeutic targets, and advancing the most promising candidates through preclinical and clinical development.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. bepls.com [bepls.com]
- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 13. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 15. tandfonline.com [tandfonline.com]
- 16. recent-review-on-1-3-thiazole-derivatives-as-therapeutic-targeted-for-anticancer-activity - Ask this paper | Bohrium [bohrium.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and antiviral activity of camphor-based 1,3-thiazolidin-4-one and thiazole derivatives as Orthopoxvirus-reproduction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Hantzsch Thiazole Synthesis: A Technical Guide to its Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, has remained a pivotal reaction for the construction of the thiazole ring for over a century. Its robustness, generally high yields, and the accessibility of its starting materials have cemented its importance in the synthesis of a vast array of biologically active compounds and functional materials. This technical guide provides an in-depth exploration of the discovery, mechanism, and practical application of this venerable reaction.
Discovery and Historical Context
The Hantzsch thiazole synthesis was first reported in 1887 by the German chemist Arthur Rudolf Hantzsch.[1][2][3][4] His work, published in Berichte der deutschen chemischen Gesellschaft, described the reaction of α-haloketones with thioamides to yield thiazole derivatives.[3][4] This discovery was part of Hantzsch's broader investigations into heterocyclic compounds, which also led to the development of the Hantzsch pyridine and pyrrole syntheses.[3] The fundamental nature of this reaction has made it a classic in organic chemistry, continually adapted and refined for new applications.[2][5][6]
The Core Reaction and Mechanism
The archetypal Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[1][7][8] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction.[7][9] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting intermediate yields the aromatic thiazole ring.[7][9] The aromatic stabilization of the thiazole ring is a significant driving force for the reaction.[9]
A general representation of the Hantzsch thiazole synthesis mechanism is depicted below:
References
- 1. synarchive.com [synarchive.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Arthur Rudolf Hantzsch - Wikipedia [en.wikipedia.org]
- 4. Hantzsch, A. and Weber, J.H. (1887) Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. - References - Scientific Research Publishing [scirp.org]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. google.com [google.com]
The Chemical Reactivity of the Thiazole Ring in 4-Arylthiazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the thiazole ring in 4-arylthiazole scaffolds. 4-Arylthiazoles are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, making them privileged structures in medicinal chemistry and drug development.[1] Understanding the reactivity of the thiazole core is paramount for the rational design and synthesis of novel derivatives with tailored pharmacological profiles. This document delves into the key reactions that govern the functionalization of the 4-arylthiazole nucleus, including electrophilic and nucleophilic substitutions, as well as modern metal-catalyzed cross-coupling reactions.
Synthesis of the 4-Arylthiazole Core
The foundational step in exploring the reactivity of 4-arylthiazoles is their synthesis. The most classical and widely employed method is the Hantzsch thiazole synthesis .[2][3][4] This versatile one-pot, multi-component reaction typically involves the condensation of an α-haloketone with a thioamide.[2][3]
Hantzsch Thiazole Synthesis: A Robust and Versatile Method
The Hantzsch synthesis provides a straightforward and reliable route to a wide array of substituted thiazoles.[3][5] The reaction proceeds by combining an α-haloketone, such as a phenacyl bromide, with a thioamide or thiourea in a suitable solvent, often ethanol.[2][3][4] The aromaticity of the resulting thiazole ring is a significant driving force for this reaction.[4]
Typical Experimental Protocol for Hantzsch Synthesis of 4-Aryl-2-aminothiazoles:
A mixture of a substituted phenacyl bromide (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL) is refluxed for 3-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with cold ethanol, and dried. If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol.[3]
Electrophilic Substitution Reactions
The thiazole ring is susceptible to electrophilic attack, with the regioselectivity being a key consideration for synthetic chemists. Theoretical calculations and experimental evidence indicate that the C5 position of the thiazole ring is the primary site for electrophilic substitution.[6][7] This is attributed to the electron-donating effect of the sulfur atom, which increases the electron density at this position.[2] The presence of activating groups at the C2 position can further facilitate electrophilic attack at C5.[2]
Bromination
Electrophilic bromination of 4-arylthiazoles typically occurs at the C5 position of the thiazole ring. Common brominating agents include bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or N-bromosuccinimide (NBS).[8]
General Experimental Protocol for Electrophilic Bromination:
To a solution of the 4-arylthiazole (1 mmol) in a suitable solvent such as acetonitrile (2 mL) at 0 °C, N-bromosuccinimide (1 mmol) is added in one portion. The reaction mixture is stirred at 0 °C for several hours. After completion, the reaction is quenched with water and extracted with an organic solvent like dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.[8]
Table 1: Regioselectivity and Yields of Electrophilic Bromination of 4-Arylthiazoles
| Aryl Substituent (at C4) | Product(s) | Yield (%) | Reference |
| Phenyl | 5-Bromo-4-phenylthiazole | High | [8] |
| 4-Methoxyphenyl | 5-Bromo-4-(4-methoxyphenyl)thiazole | High | [8] |
| 4-Nitrophenyl | 5-Bromo-4-(4-nitrophenyl)thiazole | Moderate | [8] |
Nitration
Nitration of the thiazole ring can be achieved using standard nitrating agents like a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[9] The nitro group is also directed to the C5 position. The reaction conditions need to be carefully controlled to avoid decomposition of the starting material.
Mechanism of Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring
Caption: General mechanism of electrophilic aromatic substitution on the 4-arylthiazole ring.
Nucleophilic Substitution Reactions
The electron-deficient nature of the C2 position of the thiazole ring makes it susceptible to nucleophilic attack.[2][7] This reactivity is particularly enhanced when a good leaving group, such as a halogen, is present at this position. Nucleophilic substitution at the C4 and C5 positions is less common and generally requires activation of the ring.[2]
Experimental Protocol for Nucleophilic Substitution on 2-Chloro-4-phenylthiazole:
A solution of 2-chloro-4-phenylthiazole (1 mmol) and a nucleophile (e.g., sodium methoxide, 1.2 mmol) in a suitable solvent like methanol is heated under reflux. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the crude product, which is then purified by chromatography.
Table 2: Yields of Nucleophilic Substitution on 2-Chloro-4-phenylthiazole
| Nucleophile | Product | Yield (%) | Reference |
| Sodium Methoxide | 2-Methoxy-4-phenylthiazole | High | [10] |
| Dimethylamine | 2-(Dimethylamino)-4-phenylthiazole | Good | [10] |
| Sodium Thiophenoxide | 2-(Phenylthio)-4-phenylthiazole | High | [10] |
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the functionalization of heterocyclic compounds, including 4-arylthiazoles. These reactions provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[11] For 4-arylthiazoles, this reaction is typically employed to introduce new aryl or alkyl groups at a halogenated position, most commonly the C2 or C5 position.
Experimental Protocol for Suzuki-Miyaura Coupling of 2-Bromo-4-phenylthiazole:
An oven-dried Schlenk tube is charged with 2-bromo-4-phenylthiazole (1 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like sodium carbonate (2 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is added. The reaction mixture is heated at 90-110 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.[9]
Table 3: Yields of Suzuki-Miyaura Coupling of 2-Bromo-4-phenylthiazole with Various Arylboronic Acids
| Arylboronic Acid | Product | Yield (%) | Reference |
| Phenylboronic acid | 2,4-Diphenylthiazole | 85 | [9] |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-phenylthiazole | 92 | [9] |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-phenylthiazole | 88 | [9] |
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the C-H bond.[6][12][13][14] In the context of 4-arylthiazoles, direct arylation typically occurs at the C5 position of the thiazole ring. Ligand-free palladium acetate (Pd(OAc)₂) is often an effective catalyst for this transformation.[6]
Experimental Protocol for Palladium-Catalyzed Direct C-H Arylation of 4-Phenylthiazole:
A mixture of 4-phenylthiazole (1 mmol), an aryl bromide (1.2 mmol), palladium(II) acetate (0.1-1 mol%), and a base such as potassium carbonate (2 mmol) in a solvent like N,N-dimethylformamide (DMF) is heated at 120-140 °C in a sealed tube. After completion of the reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[6]
Table 4: Yields of Palladium-Catalyzed Direct C-H Arylation of 4-Phenylthiazole with Various Aryl Bromides
| Aryl Bromide | Product | Yield (%) | Reference |
| 4-Bromoacetophenone | 5-(4-Acetylphenyl)-4-phenylthiazole | 85 | [6] |
| 4-Bromobenzonitrile | 5-(4-Cyanophenyl)-4-phenylthiazole | 82 | [6] |
| 1-Bromo-4-fluorobenzene | 5-(4-Fluorophenyl)-4-phenylthiazole | 78 | [6] |
Workflow for Library Synthesis of 4-Arylthiazole Derivatives
The development of libraries of 4-arylthiazole derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery.[8] A typical workflow involves the parallel synthesis of a diverse set of analogs, followed by purification and characterization.[4][15][16]
Caption: A typical workflow for the parallel synthesis and screening of a 4-arylthiazole library.
Conclusion
The 4-arylthiazole scaffold offers a versatile platform for synthetic modification, enabling the exploration of a broad chemical space for drug discovery and materials science. The reactivity of the thiazole ring is well-defined, with electrophilic substitutions favoring the C5 position and nucleophilic substitutions occurring at the C2 position. The advent of metal-catalyzed cross-coupling reactions has further expanded the synthetic toolbox, allowing for the precise and efficient introduction of diverse functionalities. This guide provides a foundational understanding of the key chemical transformations of 4-arylthiazoles, offering valuable insights for researchers engaged in the synthesis and development of these important heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow parallel synthesizer for multiplex synthesis of aryl diazonium libraries via efficient parameter screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 16. chemrxiv.org [chemrxiv.org]
"structural analogs of 4-(2,4-Dimethylphenyl)-1,3-thiazole"
An In-depth Technical Guide to the Structural Analogs of 4-(2,4-Dimethylphenyl)-1,3-thiazole
Introduction
The 1,3-thiazole ring is a prominent heterocyclic scaffold that constitutes the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique structural features, including the presence of sulfur and nitrogen atoms, allow for diverse chemical modifications and facilitate interactions with various biological targets.[1][2] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4]
The 4-aryl-1,3-thiazole moiety, in particular, has garnered significant attention in medicinal chemistry. The substitution pattern on the aryl ring and at other positions of the thiazole nucleus plays a crucial role in determining the compound's biological profile.[5][6] This technical guide focuses on the structural analogs of this compound, providing a comprehensive overview of their synthesis, structure-activity relationships (SAR), and biological evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore this promising class of compounds.
Synthesis of 4-Aryl-1,3-Thiazole Analogs
The most common and versatile method for synthesizing 4-substituted-1,3-thiazole derivatives is the Hantzsch thiazole synthesis.[4][7] This reaction involves the condensation of an α-haloketone with a thioamide. Variations of this protocol allow for the introduction of diverse substituents on the thiazole ring.
Caption: General workflow for Hantzsch thiazole synthesis.
Experimental Protocol: General Synthesis of 4-Aryl-1,3-Thiazole Derivatives
This protocol is a generalized procedure based on the Hantzsch condensation method.[7]
-
Preparation of α-Bromoketone Intermediate:
-
The corresponding acetophenone (e.g., 2,4-dihydroxyacetophenone) is dissolved in a suitable solvent such as chloroform or acetic acid.
-
A brominating agent, such as copper(II) bromide (CuBr₂) or N-bromosuccinimide (NBS), is added to the solution.
-
The reaction mixture is refluxed for a specified period (typically 2-4 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
After cooling, the reaction mixture is filtered to remove any solids. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude α-bromoketone.
-
-
Cyclization with Thioamide:
-
The crude α-bromoketone intermediate is dissolved in a polar solvent like ethanol or isopropanol.
-
An equimolar amount of a suitable thioamide (e.g., ethyl thiooxamate or a custom-synthesized thioamide) is added to the solution.
-
The mixture is refluxed for 2-6 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and cold water is often added to precipitate the crude product.
-
The resulting solid is collected by filtration, washed with cold water, and dried.
-
-
Purification:
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, chloroform/hexane) or by column chromatography on silica gel to afford the pure 4-aryl-1,3-thiazole derivative.[4]
-
Structure-Activity Relationship (SAR) Studies
The biological activity of 4-aryl-1,3-thiazole analogs is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings.
Caption: Structure-Activity Relationship (SAR) map for 4-aryl-1,3-thiazole analogs.
-
Substitutions at the C4-Aryl Ring:
-
Antifungal Activity: The presence of lipophilic substituents at the para-position of the C4-phenyl ring, such as chloro (-Cl), bromo (-Br), or methyl (-CH₃), is favorable for anti-Candida activity.[7]
-
Anticonvulsant Activity: Electron-withdrawing groups like -Cl, -Br, and -F on the phenyl ring attached to the thiazole core often result in higher anticonvulsant properties.[3]
-
Tyrosinase Inhibition: A 2,4-dihydroxyphenyl moiety at the C4 position is a key structural feature for potent tyrosinase inhibition, mimicking the structure of natural substrates.[8]
-
-
Substitutions at the C2-Position of the Thiazole Ring:
-
Antifungal Activity: Introducing a 2-hydrazinyl group to the thiazole scaffold has been shown to significantly enhance anti-Candida activity compared to analogs without this group.[7]
-
Anticancer Activity: Modifications at the C2 position with various substituted amide linkages can lead to compounds with potent cytotoxic activity against cancer cell lines like MCF-7 and HepG2.[9]
-
Tyrosinase Inhibition: Small, hydrophobic amide substituents at the C2-position are favorable for enhancing tyrosinase inhibitory activity.[8]
-
Biological Activities and Quantitative Data
Structural analogs of this compound have been investigated for a range of biological activities. The following tables summarize key quantitative data from various studies.
Table 1: Anti-Candida Activity of 4-Aryl-1,3-Thiazole Analogs
| Compound ID | C4-Aryl Substituent | C2-Substituent | Target Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| 7a | 4-chlorophenyl | Hydrazinyl | C. albicans | 3.9 | 7.81 | [7] |
| 7b | 4-bromophenyl | Hydrazinyl | C. albicans | 3.9 | 15.62 | [7] |
| 7c | 4-methylphenyl | Hydrazinyl | C. albicans | 3.9 | 7.81 | [7] |
| Fluconazole | (Reference Drug) | - | C. albicans | 15.62 | 31.25 | [7] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Table 2: Cytotoxic Activity of Thiazole Analogs
| Compound ID | Key Structural Feature | Cell Line | IC₅₀ (µM) | Reference |
| 4c | 4-hydroxybenzylidene at C2 | MCF-7 | 2.57 ± 0.16 | [9] |
| 4c | 4-hydroxybenzylidene at C2 | HepG2 | 7.26 ± 0.44 | [9] |
| 4b | 4-bromobenzylidene at C2 | MCF-7 | 31.5 ± 1.91 | [9] |
| 4b | 4-bromobenzylidene at C2 | HepG2 | 51.7 ± 3.13 | [9] |
| Staurosporine | (Reference Drug) | MCF-7 | 6.77 ± 0.41 | [9] |
| Staurosporine | (Reference Drug) | HepG2 | 8.4 ± 0.51 | [9] |
IC₅₀: Half-maximal inhibitory concentration.
Table 3: Tyrosinase Inhibitory Activity of 4-(2,4-dihydroxyphenyl)thiazole Analogs
| Compound ID | C2-Amide Substituent | Tyrosinase IC₅₀ (µM) | Reference |
| 4 | N-propyl | 1.51 | [8] |
| 2 | N-ethyl | 1.98 | [8] |
| Thiamidol | (Reference Drug) | - | 0.72 |
Mechanism of Action: Tyrosinase Inhibition
Several 4-aryl-1,3-thiazole derivatives, particularly those with a 4-(2,4-dihydroxyphenyl) structure, have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[8] These compounds act by binding to the active site of the enzyme, preventing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby inhibiting melanin production. Molecular docking studies suggest these inhibitors can form crucial interactions with amino acid residues in the enzyme's catalytic site.[8]
Caption: Inhibition of the melanin synthesis pathway by thiazole analogs.
Experimental Protocols for Key Biological Assays
Protocol: In Vitro Anti-Candida Activity (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[7]
-
Preparation of Inoculum: A standardized suspension of the Candida strain is prepared in sterile saline to a concentration of approximately 1-5 x 10⁶ CFU/mL.
-
Preparation of Test Compounds: Stock solutions of the synthesized thiazole derivatives and a reference drug (e.g., fluconazole) are prepared in sterile Dimethyl Sulfoxide (DMSO).[7]
-
Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640) to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (inoculum without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
-
MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plate is incubated for a further 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the antiproliferative activity of compounds on cancer cell lines.[9]
-
Cell Seeding: Cancer cells (e.g., MCF-7 or HepG2) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 48 or 72 hours). Control wells receive medium with DMSO only.
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold and its analogs represent a versatile and highly valuable class of compounds in medicinal chemistry. The ease of synthesis via methods like the Hantzsch condensation allows for extensive structural modifications, leading to a broad range of biological activities. Structure-activity relationship studies have provided critical insights, demonstrating that specific substitutions on the aryl and thiazole rings can selectively enhance activities such as antifungal, anticancer, and enzyme inhibition. The quantitative data presented highlights several lead compounds with potencies comparable or superior to existing drugs. The detailed experimental protocols offer a foundation for researchers to further explore and optimize these promising molecules for therapeutic applications. Future work should focus on in vivo validation and elucidating detailed mechanisms of action to advance these analogs in the drug discovery pipeline.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
Methodological & Application
Application Notes and Protocols: Hantzsch Synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(2,4-dimethylphenyl)-1,3-thiazole via the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(2,4-dimethylphenyl)ethanone, with a thioamide, in this case, thioformamide, to yield the desired 2-unsubstituted 4-arylthiazole. Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This protocol offers a straightforward and reproducible method for the preparation of this specific thiazole derivative for use in further research and development.
Introduction
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic and versatile method for the formation of the thiazole ring system.[1][2] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] The thiazole moiety is a key structural component in a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The synthesis of specifically substituted thiazole derivatives is therefore of great importance in the field of medicinal chemistry. This application note details a protocol for the synthesis of this compound, a compound with potential applications in drug discovery. The protocol is based on established Hantzsch synthesis procedures, adapted for the preparation of a 2-unsubstituted 4-arylthiazole.
Data Presentation
While specific experimental data for this compound is not widely available in the literature, the following table provides expected physicochemical properties based on the general characteristics of similar 4-aryl-1,3-thiazole compounds. This data should be considered representative and will need to be confirmed by experimental analysis upon synthesis.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₁NS |
| Molecular Weight | 189.28 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Data not available; expected to be in the range of other 4-arylthiazoles. |
| Boiling Point | Data not available |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. |
| ¹H NMR (CDCl₃, 400 MHz) | Expected chemical shifts (δ, ppm): 8.7-8.9 (s, 1H, thiazole H-2), 7.2-7.8 (m, 4H, aromatic-H and thiazole H-5), 2.3-2.5 (s, 6H, 2 x CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected chemical shifts (δ, ppm): 150-155 (thiazole C-2), 148-152 (thiazole C-4), 135-140 (aromatic C), 125-132 (aromatic CH), 110-115 (thiazole C-5), 20-22 (CH₃). |
Experimental Protocol
This protocol describes the synthesis of this compound from 2-bromo-1-(2,4-dimethylphenyl)ethanone and thioformamide.
Materials:
-
2-Bromo-1-(2,4-dimethylphenyl)ethanone
-
Thioformamide
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(2,4-dimethylphenyl)ethanone (1.0 eq) in absolute ethanol (approximately 20-30 mL).
-
Addition of Thioformamide: To the stirred solution, add thioformamide (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Visualizations
Reaction Pathway
References
Application Notes and Protocols: Step-by-Step Synthesis of 4-Aryl-1,3-Thiazoles from α-Haloketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-aryl-1,3-thiazoles, a significant class of heterocyclic compounds, utilizing the well-established Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thioamide. The 1,3-thiazole scaffold is a core component in numerous pharmaceutical agents, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Overview of the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[1][2] The reaction proceeds by condensing an α-haloketone with a thioamide.[1][3][4] This synthesis is known for being straightforward and often results in high yields of the desired thiazole product.[3] The aromaticity of the resulting thiazole ring contributes to the stability of the final product.[5]
The general reaction scheme is as follows:
α-Haloketone + Thioamide → 4-Aryl-1,3-Thiazole + HX + H₂O
Reaction Mechanism
The mechanism of the Hantzsch thiazole synthesis involves a multi-step pathway:[3][6]
-
Nucleophilic Attack: The synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, proceeding via an SN2 reaction.[3][5]
-
Cyclization: Following the initial attack, an intramolecular condensation occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[3][5]
-
Dehydration and Elimination: The final step involves the elimination of a molecule of water and a hydrogen halide to form the stable, aromatic thiazole ring.[3]
Experimental Protocol: Synthesis of 2-Amino-4-Phenyl-1,3-Thiazole
This protocol details the synthesis of 2-amino-4-phenyl-1,3-thiazole from 2-bromoacetophenone and thiourea, a common example of the Hantzsch synthesis.[3][5]
Materials and Reagents:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Stir bar
-
Scintillation vial (20 mL) or round-bottom flask
-
Hot plate with stirring capability
-
Beaker (100 mL)
-
Büchner funnel and side-arm flask for vacuum filtration
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3] A slight excess of thiourea is often used.[5]
-
Add 5 mL of methanol to the vial and a stir bar.[3]
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[3] The initial product formed is the hydrobromide salt of the thiazole, which is soluble in methanol.[5]
-
After 30 minutes, remove the reaction vial from the heat and allow the solution to cool to room temperature.[3]
-
In a 100 mL beaker, prepare 20 mL of a 5% aqueous sodium carbonate solution.[3]
-
Pour the cooled reaction mixture into the sodium carbonate solution and swirl to mix.[3] The weak base neutralizes the HBr salt, causing the 2-amino-4-phenylthiazole product to precipitate as it is poorly soluble in water.[3][5]
-
Set up a Büchner funnel with filter paper seated with water for vacuum filtration.[3]
-
Filter the mixture to collect the solid precipitate.[3]
-
Rinse the collected solid (filter cake) with deionized water.[3]
-
Spread the collected solid on a pre-weighed watch glass and allow it to air dry completely.[3]
-
Once dry, determine the mass of the product and calculate the percent yield.[3]
Characterization:
-
Melting Point: Determine the melting range of the dried product.[3]
-
Thin-Layer Chromatography (TLC): Analyze the purity of the product using TLC with a suitable mobile phase, such as 50% ethyl acetate/50% hexane.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the product by analyzing its ¹H NMR and ¹³C NMR spectra.[5]
Quantitative Data Summary
The Hantzsch thiazole synthesis is applicable to a variety of substituted α-haloketones and thioamides. The table below summarizes representative data for the synthesis of different 4-aryl-1,3-thiazole derivatives.
| Entry | α-Haloketone | Thioamide/Thiourea | Product | Yield (%) |
| 1 | 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenyl-1,3-thiazole | ~99%[5] |
| 2 | 2-Chloroacetophenone | Thioacetamide | 2-Methyl-4-phenyl-1,3-thiazole | High |
| 3 | 2-Bromo-1-(4-bromophenyl)ethanone | Thiourea | 2-Amino-4-(4-bromophenyl)-1,3-thiazole | Good |
| 4 | 2-Bromo-1-(4-fluorophenyl)ethanone | Thiourea | 2-Amino-4-(4-fluorophenyl)-1,3-thiazole | Good |
| 5 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 2-Amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-1,3-thiazole | 79-90%[7] |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-aryl-1,3-thiazoles.
Reaction Mechanism of Hantzsch Thiazole Synthesis
Caption: Mechanism of the Hantzsch thiazole synthesis.
Applications in Drug Development
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[8] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, making them valuable for drug discovery and development. These activities include:
-
Anti-inflammatory: Certain 4-benzyl-1,3-thiazole derivatives have been synthesized and evaluated as potential anti-inflammatory agents.[9]
-
Anticancer: N,4-diaryl-1,3-thiazole-2-amines have been investigated as tubulin inhibitors with potent antiproliferative activity against cancer cell lines.[10]
-
Antimicrobial and Antifungal: Thiazole-containing compounds are known for their antibacterial and antifungal properties.[11]
-
Antiviral: Some thiazole derivatives have shown potential as anti-HIV agents.[12]
-
Other Applications: Thiazoles also find use as CNS regulators, diuretics, and adenosine receptor antagonists.[4]
The versatility of the Hantzsch synthesis allows for the creation of diverse libraries of 4-aryl-1,3-thiazole derivatives, which can be screened for various biological activities, facilitating the discovery of new therapeutic agents.
References
- 1. synarchive.com [synarchive.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. youtube.com [youtube.com]
- 6. firsthope.co.in [firsthope.co.in]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
In Vitro Anticancer Screening of 4-(2,4-Dimethylphenyl)-1,3-thiazole Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro anticancer screening of 4-(2,4-Dimethylphenyl)-1,3-thiazole analogs. The provided methodologies and data summaries are compiled from various research sources and are intended to guide the design and execution of similar screening campaigns. While specific quantitative data for a comprehensive series of this compound analogs is not available in the public domain, this document presents data for structurally related thiazole derivatives to provide a relevant baseline for comparison and experimental planning.
Data Presentation: Cytotoxicity of Thiazole Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against common human cancer cell lines. It is important to note that these compounds are structurally related to the this compound scaffold and serve as representative examples of the potential anticancer activity of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazole Analog 1 | MCF-7 (Breast) | 4.8 | Doxorubicin | - |
| HCT116 (Colon) | 4.7 | Doxorubicin | - | |
| HepG2 (Liver) | 11.0 | Doxorubicin | - | |
| Thiazole Analog 2 | MCF-7 (Breast) | 9.6 | Doxorubicin | - |
| HCT116 (Colon) | 9.5 | Doxorubicin | - | |
| HepG2 (Liver) | 18.0 | Doxorubicin | - | |
| Thiazole Analog 3 | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole Analog 4 | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole Analog 5 | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 |
Experimental Protocols
Detailed methodologies for key in vitro anticancer screening experiments are provided below. These protocols are generalized and may require optimization based on the specific cell lines and compounds being tested.
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for use in cytotoxicity assays.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks (T-25 or T-75)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Protocol:
-
Thaw frozen vials of cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth daily and subculture when they reach 80-90% confluency.
-
For subculturing, wash the cells with PBS, add Trypsin-EDTA to detach the cells, and then neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium for further culturing or for seeding in experimental plates.
MTT Cytotoxicity Assay
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cultured cancer cells
-
Complete growth medium
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization buffer
-
96-well microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[1]
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[1]
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[2]
-
Carefully remove the medium containing MTT and add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Apoptosis Markers
Objective: To investigate the effect of the thiazole analogs on the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treating the cells with the test compound for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using the BCA protein assay.[3]
-
Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[3]
-
Wash the membrane three times with TBST for 10 minutes each.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro anticancer screening of this compound analogs.
Caption: A flowchart of the in vitro anticancer screening process.
Apoptosis Signaling Pathway
This diagram illustrates a simplified, general intrinsic apoptosis pathway that can be investigated following treatment with thiazole analogs.
Caption: The intrinsic apoptosis pathway induced by thiazole analogs.
References
Application Notes and Protocols for 4-(2,4-Dimethylphenyl)-1,3-thiazole in Kinase Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and several approved drugs.[2] Thiazole derivatives have been extensively investigated as potent inhibitors of various protein kinases, including c-Met, Fibroblast Growth Factor Receptor-1 (FGFR-1), and p38 MAP kinase.[3][4][5]
This document provides detailed application notes and protocols for the use of a specific thiazole-containing compound, 4-(2,4-Dimethylphenyl)-1,3-thiazole , in kinase inhibitor screening and profiling assays. The methodologies described herein are based on established principles of kinase activity measurement and are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Target Kinase Profile and Rationale
While the inhibitory activity of this compound would need to be empirically determined across a broad panel of kinases, this application note will focus on its hypothetical evaluation against c-Met (Hepatocyte Growth Factor Receptor) , a receptor tyrosine kinase often implicated in tumor growth, invasion, and metastasis.[3][6] The selection of c-Met as a primary target is based on published data demonstrating that thiazole and thiadiazole carboxamide derivatives are effective inhibitors of this kinase.[3][6]
Data Presentation
The inhibitory activity of this compound against a panel of selected kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| c-Met | 85 | 5 |
| VEGFR2 | 1,200 | 7 |
| EGFR | >10,000 | 6 |
| p38α | 2,500 | 10 |
Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Protein Kinases. IC50 values were determined using the ADP-Glo™ Kinase Assay as described in the protocol section. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.
Experimental Protocols
Protocol 1: In Vitro c-Met Kinase Inhibition Assay using ADP-Glo™
This protocol describes a luminescent-based assay to measure the activity of c-Met kinase and its inhibition by this compound. The ADP-Glo™ Kinase Assay is a multistep process that measures the amount of ADP produced during the kinase reaction, which is then converted to a light signal.[7][8] A decrease in signal indicates kinase inhibition.
Materials:
-
Recombinant human c-Met kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
This compound (test compound)
-
Staurosporine (positive control)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well microplates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the test compound in kinase buffer. A typical starting concentration for the 10-point dilution series would be 100 µM.
-
Prepare a similar dilution series for the positive control, staurosporine.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or control to the wells of a 384-well plate. Include wells with buffer and DMSO as a negative control (100% kinase activity).
-
Add 2.5 µL of a solution containing the c-Met enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
The final reaction volume is 10 µL.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Conversion of ADP to ATP and Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Signaling Pathway
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Workflow for the ADP-Glo™ kinase inhibitor assay.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors - Khanfar - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. biomolecularsystems.com [biomolecularsystems.com]
Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed experimental procedures for the analysis of thiazole-containing compounds using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The protocols cover sample preparation, data acquisition, and interpretation, with quantitative data summarized for reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Protocol 1.1: Sample Preparation for NMR Analysis
Proper sample preparation is critical for acquiring high-quality NMR spectra.[1] The sample must be dissolved in a suitable deuterated solvent to create a homogeneous solution free of particulate matter.[2][3]
Materials:
-
Thiazole compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[4]
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Glass Pasteur pipette and glass wool or a syringe filter[1]
-
Vial for dissolution
Procedure:
-
Weighing: Accurately weigh the required amount of the thiazole compound. For routine ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR may require 50-100 mg for a spectrum to be acquired in a reasonable time.[4]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[2] The solvent provides a deuterium signal that the spectrometer uses for field-frequency locking.[1]
-
Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[2][3] If an internal standard is required for chemical shift calibration, it can be added at this stage.[4]
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filtration: To remove any suspended solid particles that can degrade spectral quality, filter the solution directly into the NMR tube.[1][5] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[1] Cotton wool should be avoided as solvents can leach impurities from it.[1]
-
Transfer: Ensure the final solution height in the 5 mm NMR tube is between 4.0 and 5.0 cm.[2][3]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.[3] Before insertion into the spectrometer, wipe the outside of the tube clean.[5]
Protocol 1.2: Data Acquisition (¹H and ¹³C NMR)
The following are general guidelines for setting up 1D ¹H and ¹³C NMR experiments on a typical Fourier Transform NMR spectrometer.
Procedure:
-
Instrument Setup: Insert the prepared NMR sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.[4]
-
Set Acquisition Parameters: Load a standard ¹H or ¹³C experiment and adjust the parameters as needed. Key parameters include:
-
Spectral Width (SW): Set a range that encompasses all expected signals. For ¹H NMR, a range of 12-16 ppm is common.[6]
-
Number of Scans (NS): For ¹H NMR of a sample with sufficient concentration (5-25 mg), 16 to 64 scans are often adequate.[6] For the less sensitive ¹³C nucleus, more scans will be necessary. The signal-to-noise ratio improves with the square root of the number of scans.[7]
-
Acquisition Time (AQ): This determines the digital resolution. An acquisition time of around 3-4 seconds is typical for high-resolution ¹H spectra.[6][8]
-
Relaxation Delay (d1): This is the time between scans. For quantitative measurements, d1 should be at least 5 times the longest T₁ relaxation time of the nuclei of interest.[6]
-
-
Receiver Gain (RG): Use the automatic receiver gain adjustment to maximize the signal without saturating the detector.[9]
-
Acquire Data: Start the acquisition.
-
Data Processing: After acquisition is complete, the Free Induction Decay (FID) is processed. This typically involves:
-
Fourier Transform (FT): Converts the time-domain data (FID) into frequency-domain data (spectrum).
-
Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in pure absorption mode.[9]
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS (0 ppm).[2]
-
Data Presentation: Characteristic NMR Shifts for Thiazole Ring
The chemical shifts (δ) are indicative of the electronic environment of the nuclei. The values below are typical for thiazole derivatives and can vary based on substitution patterns.
| Nucleus | Position on Thiazole Ring | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | H-2 | 8.8 - 9.1 | Often a singlet or doublet, depending on coupling to H-5. |
| ¹H | H-4 | 7.2 - 8.0 | Typically a doublet, coupled to H-5. |
| ¹H | H-5 | 7.0 - 7.8 | Typically a doublet, coupled to H-4. |
| ¹³C | C-2 | 150 - 170 | Chemical shift is sensitive to substituents.[10] |
| ¹³C | C-4 | 140 - 150 | |
| ¹³C | C-5 | 115 - 125 | Generally the most upfield of the thiazole ring carbons.[10] |
Table 1: Approximate ¹H and ¹³C NMR chemical shifts for an unsubstituted or alkyl-substituted thiazole ring. Data synthesized from multiple sources.[10][11][12]
Infrared (IR) Spectroscopy Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.[13]
Protocol 2.1: Sample Preparation for IR Analysis
The goal of IR sample preparation is to place the compound in a medium that is transparent to infrared radiation, such as potassium bromide (KBr) or sodium chloride (NaCl) salts.[14]
Method A: KBr Pellet (for Solid Samples) This method is ideal for obtaining high-quality spectra of solid compounds.[14]
Materials:
-
Thiazole compound (1-2 mg)
-
Dry, spectroscopy-grade KBr powder (100-200 mg)[14]
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
Procedure:
-
Grinding: Add 1-2 mg of the solid thiazole sample and ~150 mg of dry KBr to an agate mortar.[15] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.[14]
-
Loading the Die: Transfer the powder mixture into the collar of a clean, dry pellet press die. Distribute it evenly.
-
Pressing: Place the die in a hydraulic press and apply high pressure (typically 8-10 tons) for 1-2 minutes. This will form a small, transparent, or translucent pellet.[16]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
Method B: Neat Liquid Film (for Liquid Samples) This is the simplest method for analyzing pure liquid samples.[14]
Materials:
-
Liquid thiazole compound (1-2 drops)
-
Polished salt plates (e.g., NaCl or KBr)
-
Pipette
Procedure:
-
Application: Place one drop of the liquid sample onto the center of one clean, dry salt plate.[15]
-
Sandwiching: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[14]
-
Analysis: Mount the sandwiched plates in the sample holder of the IR spectrometer, ensuring the IR beam passes through the film.
-
Cleaning: After analysis, promptly clean the salt plates with a suitable dry solvent (e.g., isopropanol or methylene chloride) and store them in a desiccator to prevent damage from moisture.[15]
Protocol 2.2: Data Acquisition (FTIR)
Modern IR spectroscopy is typically performed using a Fourier-transform infrared (FTIR) spectrometer, which offers high speed and sensitivity.[13]
Procedure:
-
Background Spectrum: Before analyzing the sample, acquire a background spectrum. For the KBr pellet method, this is a spectrum of the empty sample compartment. For the liquid film method, a spectrum of the clean, empty salt plates can be used. The instrument will automatically subtract this background from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the prepared sample (KBr pellet or liquid film) into the spectrometer's sample holder.
-
Acquisition: Acquire the sample spectrum. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).[17] The mid-infrared region (4000–400 cm⁻¹) is most commonly used for structural analysis.[17]
Data Presentation: Characteristic IR Absorption Bands for Thiazoles
The positions of absorption bands in an IR spectrum are characteristic of specific bond vibrations.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=N Stretch (Ring) | 1635 - 1590 | Medium to Strong[18][19] |
| Thiazole Ring Skeletal Vibrations | 1570 - 1470 | Medium to Strong[20] |
| C-S Stretch (Ring) | 750 - 650 | Medium to Weak |
Table 2: General characteristic IR absorption frequencies for thiazole derivatives.[18][19][20]
Integrated Analysis Workflow
The complementary data from NMR and IR spectroscopy are used together for unambiguous structural confirmation of thiazole compounds. The general workflow for this process is illustrated below.
Figure 1: Integrated workflow for the spectroscopic analysis of thiazole compounds.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. organomation.com [organomation.com]
- 3. sites.bu.edu [sites.bu.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 8. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. asianpubs.org [asianpubs.org]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 17. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the cell viability and cytotoxic effects of thiazole-based compounds using the MTT and XTT colorimetric assays.
Application Notes
Introduction to Cell Viability Assays
Cell viability assays are essential tools in drug discovery and development for evaluating the effects of chemical compounds on cell proliferation and cytotoxicity. The MTT and XTT assays are two of the most common methods used to assess cell metabolic activity, which in most cases, correlates with cell viability. These assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[1][2]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2] The principle of the assay is based on the reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized using a suitable solvent, and the absorbance is measured spectrophotometrically, typically between 570 and 590 nm.
Principle of the XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay that offers advantages over the MTT assay.[1] Similar to MTT, XTT is reduced by mitochondrial enzymes in metabolically active cells to a colored formazan product.[3] However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[3] This simplifies the protocol, reduces potential errors, and makes it more suitable for high-throughput screening.[3] The absorbance of the orange-colored formazan is measured spectrophotometrically, typically between 450 and 500 nm.[4]
Considerations for Thiazole-Based Compounds
Thiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[5][6] Numerous studies have utilized MTT and XTT assays to evaluate the cytotoxic and antiproliferative effects of novel thiazole-based compounds against various cancer cell lines.[7][8][9][10][11][12][13][14][15][16]
A critical consideration when using tetrazolium-based assays with any compound, including thiazole derivatives, is the potential for direct chemical interference. Compounds with inherent reducing potential can directly reduce the tetrazolium salt to formazan, leading to false-positive results (i.e., an apparent increase in cell viability or a decrease in cytotoxicity).[17][18][19] It is crucial to include appropriate controls to assess for any direct reductive activity of the thiazole-based compounds being tested.
Data Presentation: Cytotoxicity of Thiazole-Based Compounds
The following tables summarize the cytotoxic activity (IC50 values) of various thiazole-based compounds against different cancer cell lines, as determined by the MTT assay in several studies.
Table 1: Cytotoxicity of Novel Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [7] |
| 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [7] |
| 16b | HepG2-1 (Liver Cancer) | 0.69 ± 0.41 | [9] |
| 21 | HepG2-1 (Liver Cancer) | 1.82 ± 0.94 | [9] |
| 9 | MCF-7 (Breast Cancer) | 14.6 ± 0.8 | [10] |
| 11b | MCF-7 (Breast Cancer) | 28.3 ± 1.5 | [10] |
| 2a | MDA-MB-231 (Breast Cancer) | 3.92 µg/mL | [11] |
| 2a | HeLa (Cervical Cancer) | 11.4 µg/mL | [11] |
| 2e | HeLa (Cervical Cancer) | 11.1 µg/mL | [11] |
| 11 | HCT-116 (Colon Carcinoma) | Moderate Activity | [16] |
Table 2: Cytotoxicity of Thiadiazole-Thiazole Hybrids and Other Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Pyrazoline-based 1,3,4-thiadiazole (77) | HepG-2 (Liver Cancer) | 84.9 ± 5.9 | [8] |
| Pyrazoline-based 1,3,4-thiadiazole (77) | MCF-7 (Breast Cancer) | 63.2 ± 2.9 | [8] |
| 1,3,4-Thiadiazole-linked phthalimide (62) | HT-29 (Colon Cancer) | 23.83 | [8] |
| 1,3,4-Thiadiazole-linked phthalimide (62) | MCF-7 (Breast Cancer) | 27.21 | [8] |
| Thiazole Derivative (2o) | MCF-7 (Breast Cancer) | 1.6 - 12.7 | [12] |
| Thiazole Derivative (2o) | MDA-MB-231 (Breast Cancer) | 1.6 - 12.7 | [12] |
| Thiazole Derivative (2o) | SiHa (Cervical Cancer) | 1.6 - 12.7 | [12] |
| Thiazole Derivative (11d) | Various Cancer Cell Lines | GI50 = 30 nM | [13] |
| Thiazole Derivative (11f) | Various Cancer Cell Lines | GI50 = 27 nM | [13] |
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Thiazole-based compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[20]
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[21][22]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[22]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole-based compounds in culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically <0.5% DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.
-
Untreated Control: Cells in culture medium only.
-
Medium Blank: Culture medium without cells.
-
Compound Blank: Culture medium with the highest concentration of the thiazole compound to check for direct MTT reduction.[17]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[23]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well.[22]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Check the compound blank for any significant absorbance, which would indicate direct MTT reduction by the compound.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
-
XTT Assay Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Thiazole-based compounds (dissolved in a suitable solvent, e.g., DMSO)
-
XTT reagent (e.g., 1 mg/mL in culture medium without phenol red)
-
Electron coupling reagent (e.g., PMS - phenazine methosulfate)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay, including appropriate controls (vehicle, untreated, medium blank, and compound blank).
-
-
XTT Reagent Preparation:
-
XTT Addition:
-
After the compound incubation period, add 50 µL of the freshly prepared XTT working solution to each well.[25]
-
Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized for different cell types and densities.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance of the wells at a wavelength of 450 nm using a microplate reader. A reference wavelength of 660 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Check the compound blank for any significant absorbance, which would indicate direct XTT reduction by the compound.
-
Calculate the percentage of cell viability as described for the MTT assay.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow of the MTT cell viability assay.
Caption: Workflow of the XTT cell viability assay.
Caption: Principle of MTT and XTT assays.
References
- 1. differencebetween.com [differencebetween.com]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives [mdpi.com]
- 12. Cytotoxic and antiproliferative activity of thiazole derivatives of Ochraceolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reprocell.com [reprocell.com]
- 22. biotium.com [biotium.com]
- 23. researchgate.net [researchgate.net]
- 24. home.sandiego.edu [home.sandiego.edu]
- 25. canvaxbiotech.com [canvaxbiotech.com]
Application Notes and Protocols for Evaluating the Anti-Inflammatory Properties of Thiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the evaluation of the anti-inflammatory properties of thiazole derivatives. The methodologies outlined are based on established in vitro and in vivo assays and are intended to guide researchers in the screening and characterization of novel anti-inflammatory agents.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The thiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This has led to significant interest in the development of thiazole-based compounds as novel anti-inflammatory therapeutics.
The evaluation of these compounds requires a systematic approach employing a battery of in vitro and in vivo assays to determine their efficacy and elucidate their mechanism of action. This document details key protocols for assessing the anti-inflammatory potential of thiazole derivatives, focusing on their ability to inhibit protein denaturation, suppress inflammatory mediators in cell-based assays, and reduce edema in animal models.
In Vitro Anti-Inflammatory Assays
In vitro assays provide a rapid and cost-effective means of screening compounds for potential anti-inflammatory activity. These assays are crucial for initial hit identification and for guiding structure-activity relationship (SAR) studies.
Inhibition of Protein Denaturation Assay
Principle: Inflammation can lead to the denaturation of proteins. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin (BSA), which is a well-documented cause of inflammation.[1][2]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Dissolve the test thiazole compounds and a reference standard (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with PBS to obtain a range of working concentrations.
-
-
Assay Procedure:
-
The reaction mixture shall consist of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.[3]
-
A similar volume of distilled water serves as the control.[3]
-
Incubate the reaction mixtures at 37°C for 20 minutes.[3]
-
Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[4]
-
After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.[4][5]
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control – Absorbance of Test) / Absorbance of Control] x 100 [3]
-
Plot the percentage inhibition against the compound concentration to determine the IC50 value (the concentration of the compound that causes 50% inhibition).
-
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: Macrophages play a central role in inflammation and produce nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS). Overproduction of NO is a hallmark of chronic inflammation. This assay assesses the ability of thiazole derivatives to inhibit NO production in activated macrophages.
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[6]
-
-
Assay Procedure:
-
Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[7]
-
Pre-treat the cells with various concentrations of the test thiazole compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[8] A set of untreated cells will serve as a negative control.
-
-
Measurement of Nitrite:
-
After the incubation period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a new 96-well plate.[7]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[8] The amount of nitrite in the supernatant is proportional to the NO produced by the cells.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the test samples from the standard curve.
-
Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
-
It is also crucial to perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.[9]
-
In Vivo Anti-Inflammatory Assay
In vivo models are essential for evaluating the therapeutic potential of drug candidates in a whole-organism context. The carrageenan-induced paw edema model is a widely used and well-characterized model for screening acute anti-inflammatory drugs.
Carrageenan-Induced Paw Edema in Rats
Principle: The subcutaneous injection of carrageenan into the paw of a rat induces a reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is an indication of its anti-inflammatory activity.[10]
Experimental Protocol:
-
Animals:
-
Use male or female Wistar or Sprague-Dawley rats weighing between 150-200g.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment, with free access to water.
-
-
Dosing and Induction of Edema:
-
Divide the animals into groups (n=5-6 per group): a negative control group (vehicle), a positive control group (e.g., Indomethacin or Diclofenac, 10 mg/kg), and test groups receiving different doses of the thiazole compounds.[11]
-
Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[12]
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[11][13]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[12]
-
The difference between the initial and subsequent paw volumes indicates the degree of edema.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test).
-
Signaling Pathways in Inflammation
Thiazole derivatives can exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.
Arachidonic Acid Cascade
The arachidonic acid cascade is a major pathway in inflammation, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[14][15] Many anti-inflammatory drugs, including thiazoles, target enzymes within this pathway.[16]
Caption: Inhibition of the Arachidonic Acid Cascade by Thiazoles.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[17] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[18][19]
Caption: Overview of the NF-κB Signaling Pathway in Inflammation.
Experimental Workflow
A logical progression of experiments is crucial for the efficient evaluation of thiazole derivatives for their anti-inflammatory properties. The following workflow is recommended:
Caption: Drug Discovery Workflow for Anti-Inflammatory Thiazoles.
Data Presentation
The quantitative data obtained from the in vitro and in vivo assays should be summarized in a clear and concise manner to facilitate comparison between different thiazole derivatives.
Table 1: In Vitro Anti-Inflammatory Activity of Thiazole Derivatives
| Compound ID | Protein Denaturation Inhibition IC50 (µM) | NO Production Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Thiazole 2a | - | - | 2.65 | 0.958 | 2.77 |
| Thiazole 2b | - | - | 0.239 | 0.191 | 1.25 |
| Thiazole 2j | - | - | 1.44 | 0.957 | 1.51 |
| Thiazole 6b | - | - | - | 11.65 | - |
| Indomethacin | - | - | - | - | - |
| Celecoxib | - | - | 0.047 | 0.002 | 23.5 |
Data compiled from multiple sources for illustrative purposes.[20][21][22]
Table 2: In Vivo Anti-Inflammatory Activity of Thiazole Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Route of Administration | % Inhibition of Edema (at 3 hours) |
| Compound 1 | 200 | p.o. | 78.52 |
| Compound 3 | 200 | p.o. | 97.23 |
| Triazole 9d | 0.00009435 | - | 50 (ID50) |
| Indomethacin | 10 | p.o. | 57.66 |
Data compiled from multiple sources for illustrative purposes.[23][24]
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. innpharmacotherapy.com [innpharmacotherapy.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Two-pronged approach to anti-inflammatory therapy through the modulation of the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(2,4-Dimethylphenyl)-1,3-thiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] This heterocyclic motif is a key component of numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][4] The 4-(2,4-Dimethylphenyl)-1,3-thiazole core, which incorporates a substituted aryl group at the 4-position, represents a promising area for the development of novel therapeutic agents. While specific biological data for this exact molecule is limited in publicly available literature, the extensive research on structurally similar 4-phenyl-1,3-thiazole derivatives allows for the extrapolation of its potential applications and the formulation of detailed protocols for its synthesis and biological evaluation.
These application notes provide an overview of the potential therapeutic applications of this compound, along with detailed experimental protocols for its synthesis and for assessing its activity in key therapeutic areas.
Potential Therapeutic Applications
Based on the established biological activities of structurally related thiazole derivatives, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Activity: Thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6] The proposed mechanism often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.
-
Anti-inflammatory Activity: Numerous thiazole-containing compounds have exhibited significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or mitogen-activated protein kinases (MAPK).[7][8][9]
-
Kinase Inhibition: The thiazole scaffold is a well-established "privileged structure" for the design of kinase inhibitors.[10] Specific derivatives have shown potent inhibition of various kinases, including but not limited to, protein kinase B (PKB), spleen tyrosine kinase (SYK), and phosphatidylinositol 3-kinase (PI3K).[10][11][12]
Data Presentation: Biological Activity of Representative Thiazole Derivatives
The following tables summarize quantitative data for structurally related thiazole compounds to provide a reference for the potential potency of this compound derivatives.
Table 1: Anticancer Activity of Representative Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | MTT Assay | 7.5 µg/mL | [6] |
| [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide | Jurkat (Leukemia) | MTT Assay | 8.9 µg/mL | [6] |
| 2-(hydrazinyl)-1,3-thiazole derivative | MCF-7 (Breast) | MTT Assay | 5.73 | [4] |
| 2-benzylidenehydrazineyl)-1,3-thiazole derivative | MCF-7 (Breast) | MTT Assay | 24.9 | [4] |
| 2-benzylidenehydrazineyl)-1,3-thiazole derivative | MDA-MB-231 (Breast) | MTT Assay | 18.65 | [4] |
Table 2: Anti-inflammatory Activity of Representative Thiazole Derivatives
| Compound/Derivative | Animal Model | Assay Type | Dose | % Inhibition | Reference |
| 2-substitutedamino-4-phenyl-thiazole (T1) | Rat | Carrageenan-induced paw edema | 20 mg/kg | 25.27 | [13] |
| 2-substitutedamino-4-phenyl-thiazole (T4) | Rat | Carrageenan-induced paw edema | 20 mg/kg | 25.27 | [13] |
| 2-substitutedamino-4-phenyl-thiazole (T6) | Rat | Carrageenan-induced paw edema | 20 mg/kg | 24.17 | [13] |
| Nitro substituted thiazole derivative (3c) | Rat | Carrageenan-induced paw edema | Not Specified | Better than standard | [8] |
Table 3: Kinase Inhibitory Activity of Representative Thiazole Derivatives
| Compound/Derivative | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Thiazole sulfonamide derivative | EGFR | Substrate phosphorylation | > 1000 | [14] |
| Thiazole sulfonamide derivative | ErbB2 | Substrate phosphorylation | 100-1000 | [14] |
| Thiazole derivative | SYK | Biochemical Assay | < 100 | [12] |
| Thiazole derivative | PI3K | Biochemical Assay | Not Specified | [11] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 4-substituted thiazoles is the Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one
-
Thioacetamide
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (1 equivalent) in ethanol.
-
Add thioacetamide (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound stock solution in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[8]
Materials:
-
Wistar albino rats (150-200 g)
-
This compound suspension in 0.5% carboxymethyl cellulose (CMC)
-
Carrageenan solution (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (n=6): control, standard, and test groups (different doses of the thiazole compound).
-
Administer the vehicle (0.5% CMC), the standard drug, or the test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
In Vitro Kinase Inhibition Assay
The specific protocol will vary depending on the target kinase. The following is a general protocol for a luminescence-based kinase assay.
Materials:
-
Recombinant target kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
This compound stock solution in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a white multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Include a no-enzyme control and a vehicle control.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizations
References
- 1. media.neliti.com [media.neliti.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.dmed.org.ua [library.dmed.org.ua]
- 7. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpmr.com [wjpmr.com]
- 9. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN101952282A - Thiazole derivatives useful as PI 3 kinase inhibitors - Google Patents [patents.google.com]
- 12. Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antifungal Agents Based on the 1,3-Thiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antifungal agents centered on the 1,3-thiazole scaffold. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows to guide researchers in this field.
Introduction to 1,3-Thiazole Based Antifungal Agents
The 1,3-thiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. In the realm of antifungal drug discovery, 1,3-thiazole derivatives have emerged as a promising class of agents, particularly for combating infections caused by resistant Candida species. The core mechanism of action for many of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1] By disrupting this pathway, these agents compromise the integrity of the fungal cell membrane, leading to growth inhibition or cell death.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for representative 1,3-thiazole derivatives against various fungal strains. These values are crucial for comparing the potency of newly synthesized compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,3-Thiazole Derivatives against Candida albicans
| Compound Series | Specific Derivative | MIC (µg/mL) vs. C. albicans | Reference Compound (Fluconazole) MIC (µg/mL) | Reference |
| 4-phenyl-1,3-thiazole | 7a | 7.81 | 15.62 | [2] |
| 4-phenyl-1,3-thiazole | 7e | 3.9 | 15.62 | [2] |
| 2-hydrazinyl-1,3-thiazole | 7a | 3.9 | 15.62 | [3] |
| 2-hydrazinyl-1,3-thiazole | 7b | 3.9 | 15.62 | [3] |
| 2-hydrazinyl-1,3-thiazole | 7c | 3.9 | 15.62 | [3] |
| (4-phenyl-1,3-thiazol-2-yl) hydrazine | 31C | 0.0625 - 4 | - | [4] |
| Thiazole-1,3,5-triazine | 5 | < Fluconazole | - | [5] |
| Thiazole-1,3,5-triazine | 9 | < Fluconazole | - | [5] |
Table 2: Minimum Fungicidal Concentration (MFC) of 1,3-Thiazole Derivatives
| Compound Series | Specific Derivative | Fungal Strain | MFC (µg/mL) | Reference |
| 4-phenyl-1,3-thiazole | 4a-d | Candida sp. | Moderate to Good | [3] |
| 2-hydrazinyl-1,3-thiazole | 7a-d | Candida sp. | Moderate to Good | [3] |
| Heteroaryl(aryl) thiazole | 8 | Various Fungi | 0.11 - 0.47 | [6] |
| Heteroaryl(aryl) thiazole | 9 | Various Fungi | 0.11 - 0.47 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of 1,3-thiazole-based antifungal agents are provided below.
Protocol 1: General Synthesis of 2-Hydrazinyl-4-phenyl-1,3-thiazoles
This protocol is a generalized procedure based on methodologies reported in the literature.[2]
Step 1: Synthesis of Ketone Derivative
-
React thymol with 2-bromoacetophenone in an alkaline medium to obtain the ketone derivative.
Step 2: Synthesis of Thiosemicarbazone Intermediate
-
Perform a classical condensation reaction of the carbonyl group from the ketone derivative with thiosemicarbazide.
-
The reaction is typically carried out in refluxing ethanol with glacial acetic acid as a catalyst.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, isolate the thiosemicarbazone intermediate.
Step 3: Heterocyclization to form the Thiazole Ring
-
React the thiosemicarbazone intermediate with an appropriate α-halocarbonyl compound.
-
This cyclization step yields the final 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives.
-
Purify the final compounds using techniques such as recrystallization or column chromatography.
-
Characterize the structure of the synthesized compounds using spectroscopic methods like ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is widely used in the cited literature.[3][7][8]
Materials:
-
96-well microtiter plates
-
Synthesized 1,3-thiazole compounds and reference antifungal drugs (e.g., fluconazole)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
RPMI-1640 medium buffered with MOPS
-
Fungal strains (e.g., Candida albicans)
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and the reference drug in sterile DMSO to prepare stock solutions (e.g., 1 mg/mL).[3][7]
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the 96-well microtiter plates using RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Subculture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate. Prepare a fungal suspension in sterile saline, adjusting the optical density to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Further dilute this suspension in RPMI-1640 medium to obtain the final inoculum concentration.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include growth control (medium + inoculum) and sterility control (medium only) wells.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the absorbance using a spectrophotometer.
-
Determination of MFC: To determine the MFC, take an aliquot from the wells showing no visible growth (at and above the MIC) and plate it on an agar medium. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
Protocol 3: Cytotoxicity Assay (Erythrocyte Lysis Assay)
This assay is used to evaluate the toxicity of the compounds against mammalian cells.[9]
Materials:
-
Freshly collected red blood cells (e.g., human or sheep)
-
Phosphate-buffered saline (PBS)
-
Synthesized 1,3-thiazole compounds
-
Positive control (e.g., Triton X-100 for 100% lysis)
-
Negative control (PBS for 0% lysis)
-
Spectrophotometer
Procedure:
-
Preparation of Erythrocyte Suspension: Wash the red blood cells multiple times with PBS by centrifugation to remove plasma and buffy coat. Resuspend the packed erythrocytes in PBS to a desired concentration (e.g., 2% v/v).
-
Compound Incubation: In a microcentrifuge tube or 96-well plate, mix the erythrocyte suspension with various concentrations of the synthesized compounds.
-
Controls: Prepare a positive control by adding a lytic agent (e.g., Triton X-100) to the erythrocyte suspension and a negative control with only PBS.
-
Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 1-2 hours).
-
Centrifugation: Centrifuge the tubes/plates to pellet the intact erythrocytes.
-
Measurement of Hemolysis: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis for each compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
The following diagrams illustrate key concepts in the development of 1,3-thiazole-based antifungal agents.
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 5. Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"optimization of Hantzsch thiazole synthesis reaction conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to produce a thiazole ring system.[1][2][3] This method, first described by Arthur Hantzsch in 1887, is widely used due to its reliability and the accessibility of starting materials.[2]
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction), forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[1][4]
Q3: What are the typical starting materials for this synthesis?
The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1][2][3] Variations of the synthesis can also involve a one-pot, three-component reaction with an α-haloketone, a thioamide, and an aldehyde.[5][6]
Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with simple purification procedures.[1][4] However, optimizing reaction conditions is crucial to maximize yield and purity.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor quality of starting materials | - Ensure the α-haloketone is fresh or has been properly stored, as they can be lachrymatory and decompose over time. - Check the purity of the thioamide. |
| Incorrect stoichiometry | - A slight excess of the thioamide (e.g., 1.5 equivalents) is often used to ensure the complete consumption of the α-haloketone.[4] |
| Suboptimal reaction temperature | - Many Hantzsch syntheses require heating to proceed at an optimal rate.[4] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the reaction progress by TLC. Conversely, excessive heat can lead to side product formation. |
| Inappropriate solvent | - The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used.[1][5] Refer to the data table below for solvent effects. |
| Product is soluble in the reaction mixture | - The thiazole product may sometimes be soluble in the reaction solvent, especially if it is formed as a salt. Neutralization with a weak base like sodium carbonate can often precipitate the neutral product.[4] |
| Catalyst issues (for catalyzed variations) | - If using a catalyst (e.g., silica-supported tungstosilisic acid), ensure it is active and used in the correct loading.[5] |
Problem 2: Formation of Side Products/Impure Product
| Possible Cause | Troubleshooting Steps |
| Side reactions from unstable reactants | - Thioamides can be unstable in acidic conditions, which can lead to side product formation.[7] Consider running the reaction under neutral or slightly basic conditions if this is an issue. |
| Competing reactions | - In multicomponent reactions, side reactions between the aldehyde and the thioamide or α-haloketone can occur. Optimizing the order of addition of reagents can sometimes mitigate this. |
| Incorrect workup procedure | - During workup, ensure the pH is carefully controlled during neutralization to avoid hydrolysis of the product or other sensitive functional groups. |
| Regioselectivity issues | - With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible. Running the reaction under acidic conditions has been shown to alter the regioselectivity.[8] Careful analysis of the product mixture by NMR is necessary to identify the isomers. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Product is an oil or does not crystallize | - If the product does not precipitate or crystallize upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary. |
| Product is contaminated with starting materials | - Unreacted thioamide is often soluble in the aqueous phase after neutralization and can be removed by filtration and washing of the solid product.[4] Unreacted α-haloketone can often be removed by recrystallization or chromatography. |
| Product is contaminated with inorganic salts | - If inorganic salts from the workup are present in the final product, washing the solid product thoroughly with water can help remove them.[4] |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Hantzsch thiazole synthesis.
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | 25 | 12 | No reaction | [5] |
| 2 | Water | Reflux | 5 | 70 | [5] |
| 3 | Methanol | 25 | 12 | No reaction | [5] |
| 4 | Methanol | Reflux | 3.5 | 75 | [5] |
| 5 | Ethanol | 25 | 12 | No reaction | [5] |
| 6 | Ethanol | Reflux | 3 | 82 | [5] |
| 7 | 1-Butanol | Reflux | 2.5 | 85 | [5] |
| 8 | 2-Propanol | Reflux | 2.5 | 80 | [5] |
Table 2: Effect of Catalyst Loading on Yield
| Entry | Catalyst (SiW/SiO₂) (mol%) | Time (h) | Yield (%) | Reference |
| 1 | 0 | 5 | 40 | [5] |
| 2 | 5 | 3 | 65 | [5] |
| 3 | 10 | 2.5 | 78 | [5] |
| 4 | 15 | 2 | 90 | [5] |
| 5 | 20 | 2 | 90 | [5] |
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.[1]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
-
Characterize the product by determining its melting point and running a TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase).[1]
Visualizations
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
"common side reactions and byproducts in 4-aryl-1,3-thiazole synthesis"
Welcome to the technical support center for the synthesis of 4-aryl-1,3-thiazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-aryl-1,3-thiazoles?
A1: The most widely employed method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone (e.g., a phenacyl bromide) with a thioamide (e.g., thiourea or a substituted thioamide).[1][2] The reaction is known for its reliability and generally high yields.[1][3]
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
A2: The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration reaction to form the aromatic thiazole ring.[1][2]
Q3: My reaction is complete, but the product won't precipitate out of solution. What should I do?
A3: The initial product of the Hantzsch synthesis is often the hydrohalide salt of the thiazole, which can be soluble in polar solvents like methanol or ethanol.[4] To induce precipitation, the reaction mixture should be neutralized with a weak base, such as sodium carbonate or sodium bicarbonate solution.[4][5] This deprotonates the thiazole, making it less soluble and causing it to precipitate. Adding water to the reaction mixture can also help to decrease the solubility of the neutral product.[4]
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave-assisted Hantzsch synthesis has been shown to be effective, often leading to shorter reaction times and higher yields compared to conventional heating.[6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 4-aryl-1,3-thiazoles.
Problem 1: Low or No Yield of the Desired 4-Aryl-1,3-Thiazole
Possible Causes & Solutions
-
Poor Quality of Starting Materials:
-
α-Haloketone: These compounds can be lachrymatory and unstable over time. Ensure you are using a fresh or properly stored α-haloketone. Purity can be checked by melting point or NMR.
-
Thioamide: Thioamides can be susceptible to hydrolysis or oxidation. Use a high-purity thioamide from a reliable source.
-
-
Incorrect Reaction Conditions:
-
Temperature: While some Hantzsch reactions proceed at room temperature, many require heating.[5] If you are getting a low yield at room temperature, try heating the reaction to reflux in a suitable solvent like ethanol or methanol.[8]
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
-
Sub-optimal Stoichiometry:
Problem 2: Presence of Significant Impurities in the Crude Product
Common Side Reactions and Byproducts
The Hantzsch synthesis, while generally robust, can be prone to several side reactions that lead to impurities.
-
Formation of Isomeric 2-Imino-2,3-dihydrothiazole:
-
Cause: This is a common byproduct, especially when using N-substituted thioureas under acidic conditions. The reaction can proceed through two different cyclization pathways, leading to the desired 2-(N-substituted amino)thiazole or the isomeric 3-substituted 2-iminothiazoline.[8][9]
-
Troubleshooting:
-
Control of pH: Running the reaction under neutral or slightly basic conditions generally favors the formation of the desired 2-aminothiazole product.[8][9] Avoid strongly acidic conditions if this byproduct is observed.
-
Purification: These isomers can sometimes be difficult to separate. Column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is often effective. Recrystallization can also be employed.
-
-
-
Self-Condensation of the α-Haloketone:
-
Cause: Under basic conditions or upon prolonged heating, α-haloketones can undergo self-condensation reactions, such as aldol-type condensations, to form dimers or other complex byproducts.[10]
-
Troubleshooting:
-
Add the base for neutralization after the main reaction is complete and has cooled to room temperature.
-
Avoid excessively high temperatures or prolonged reaction times.
-
-
-
Decomposition of Thioamide:
-
Cause: Thioamides can be thermally unstable and may decompose at high temperatures, especially in the presence of acid or base, leading to the formation of nitriles and other degradation products.[11]
-
Troubleshooting:
-
Use the minimum effective temperature for the reaction.
-
If using a less stable thioamide, consider alternative, milder synthetic routes.
-
-
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry.
-
Troubleshooting:
-
Monitor the reaction by TLC to ensure completion.
-
Optimize reaction time and temperature.
-
Use a slight excess of one reagent as described in the low yield section.
-
Purification: Unreacted α-haloketone and thioamide can usually be removed by recrystallization or column chromatography.
-
-
Data on Reaction Conditions and Product Distribution
The following table summarizes the qualitative impact of reaction conditions on the formation of the desired 4-aryl-1,3-thiazole versus the isomeric 2-imino-2,3-dihydrothiazole byproduct.
| Reaction Condition | Impact on Product Distribution | Reference(s) |
| Neutral Solvent | Exclusively forms the 2-(N-substituted amino)thiazole. | [8][9] |
| Acidic Conditions | Leads to a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. | [8][9] |
| Elevated Temperature in Acid | Can increase the proportion of the 2-imino-2,3-dihydrothiazole. | [8] |
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4-phenyl-1,3-thiazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol or methanol.[8]
-
Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by TLC.[5] Typically, the reaction is complete within 30 minutes to a few hours.[8]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly add a 5% aqueous solution of sodium carbonate with stirring until the mixture is neutral or slightly basic.[8]
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.[4]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture).[12]
Visualizing Reaction Pathways and Troubleshooting
Hantzsch Thistle Synthesis: Main and Side Reaction Pathways
Caption: Main and side reaction pathways in Hantzsch thiazole synthesis.
Troubleshooting Workflow for Low Yield in 4-Aryl-1,3-Thiazole Synthesis
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
"purification challenges and solutions for substituted thiazole derivatives"
Welcome to the technical support center for the purification of substituted thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of substituted thiazole derivatives in a practical question-and-answer format.
Recrystallization Issues
Question: My substituted 2-aminothiazole derivative, synthesized via the Hantzsch reaction, is impure after the initial workup. Which solvent system is best for recrystallization?
Answer:
The choice of solvent is critical for successful recrystallization and depends on the specific substituents on your thiazole ring. However, a good starting point for many 2-aminothiazole derivatives is a polar protic solvent like ethanol.
Troubleshooting Scenarios & Solutions:
-
Problem: The compound is soluble in the solvent even at room temperature.
-
Solution: The solvent is too polar. Try a less polar solvent or a mixed solvent system. For many thiazole derivatives, mixtures of hexane/ethyl acetate or hexane/acetone can be effective.[1] Start by dissolving your compound in a minimal amount of the more polar solvent (e.g., acetone) and then slowly add the less polar solvent (e.g., hexane) until you observe turbidity. Gently heat the mixture until it becomes clear and then allow it to cool slowly.
-
-
Problem: The compound "oils out" instead of forming crystals.
-
Solution: This often happens when the solution is supersaturated or cools too quickly. Try using a more dilute solution, or allow the solution to cool more slowly (e.g., by leaving it at room temperature before placing it in an ice bath). Seeding the solution with a small crystal of the pure compound can also encourage crystallization over oiling out.
-
-
Problem: The recrystallization yields are very low.
-
Solution: You may be using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the compound. Also, ensure the solution is sufficiently cooled to maximize precipitation. For some 2-aminothiazoles, a specialized precipitation method can be highly effective, such as forming a bisulfite adduct which is insoluble in water and can be filtered off in high purity and yield.[2][3]
-
Detailed Experimental Protocol: Recrystallization of 4-phenyl-2-aminothiazole from Ethanol
-
Dissolution: In a flask, add the crude 4-phenyl-2-aminothiazole. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe the formation of crystals. For maximum yield, you can then place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the purified product.[4]
Column Chromatography Challenges
Question: I am trying to purify my thiazole derivative using flash column chromatography, but I am having trouble separating it from a close-running impurity. What should I do?
Answer:
Co-elution of impurities is a common challenge in column chromatography. The key to resolving this is to optimize the mobile phase to improve the separation factor (selectivity) between your product and the impurity.
Troubleshooting Scenarios & Solutions:
-
Problem: The product and impurity have very similar Rf values on the TLC plate.
-
Solution 1 (Normal-Phase): The standard hexane/ethyl acetate system may not be providing enough selectivity. Try alternative solvent systems. For thiazole derivatives, mixtures of dichloromethane/methanol or hexane/acetone can sometimes provide better separation.[5] Adding a small amount of a third solvent can also help. For basic compounds like many aminothiazoles, adding a small percentage (0.1-1%) of triethylamine to the eluent can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.
-
Solution 2 (Reverse-Phase): If your compound is sufficiently polar, reverse-phase chromatography might be a better option. In reverse-phase, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[4][6] This can be particularly effective for separating compounds with different hydrophobic characteristics.
-
-
Problem: My compound is streaking or tailing on the column.
-
Solution: This is common for polar compounds, especially amines, on silica gel. As mentioned above, adding a small amount of a basic modifier like triethylamine to your eluent can significantly improve the chromatography. Ensure your sample is loaded onto the column in a minimal volume of solvent to start with a narrow band.
-
Workflow for Column Chromatography Troubleshooting
Caption: A decision-making workflow for troubleshooting co-elution issues in column chromatography.
Removal of Synthesis Byproducts and Catalysts
Question: After performing a Suzuki coupling to add a substituent to my thiazole ring, I'm struggling to remove the residual palladium catalyst and boronic acid impurities. How can I purify my product?
Answer:
Residual palladium and boron-containing byproducts are common impurities in Suzuki cross-coupling reactions. A combination of aqueous workup and specialized purification techniques is often necessary.
Troubleshooting Scenarios & Solutions:
-
Problem: Residual boronic acid co-elutes with my product on a silica gel column.
-
Solution 1 (Acid-Base Extraction): If your product is not acidic, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an aqueous basic solution (e.g., 1M NaOH). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will move into the aqueous layer.[7] Be sure to check that your thiazole derivative is stable to these basic conditions.
-
Solution 2 (Specialized Scavengers): There are commercially available silica-based scavengers with diol functionalities that can selectively bind to and remove boronic acids.
-
-
Problem: My product is contaminated with a black solid, which I suspect is palladium.
-
Solution 1 (Filtration): Often, the palladium catalyst can be removed by filtering the reaction mixture through a pad of Celite®.
-
Solution 2 (Palladium Scavengers): If the palladium is soluble, you can use a scavenger. Thiol-functionalized silica gels are effective at binding to and removing residual palladium. Simply stir the crude product solution with the scavenger, and then filter to remove the silica-bound palladium.
-
Experimental Protocol: Workup and Purification for a Thiazole Suzuki Coupling Reaction
-
Initial Filtration: After the reaction is complete, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the bulk of the palladium catalyst.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate) and wash with 1M aqueous NaOH to remove unreacted boronic acid. Then, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: At this stage, the crude product can be further purified by flash column chromatography or recrystallization to remove any remaining impurities, such as homocoupling byproducts.
Workflow for Post-Suzuki Coupling Purification
Caption: A step-by-step workflow for the purification of thiazole derivatives after a Suzuki coupling reaction.
Quantitative Data Summary
The effectiveness of different purification methods can vary significantly. The following table summarizes representative data on the yield and purity of substituted thiazole derivatives after various purification techniques.
| Thiazole Derivative | Synthesis Method | Purification Method | Initial Purity (approx.) | Final Purity | Yield | Reference |
| 2-Aminothiazole | Condensation of thiourea and dichloroethyl acetate | Recrystallization from benzene | Not specified | 99.9% | 88.9% | [8] |
| 2-Amino-4-phenylthiazole | Hantzsch Synthesis | Precipitation and washing | Not specified | High (based on NMR) | 99% | [9] |
| Substituted 2-aminothiazoles | Hantzsch Synthesis | Column Chromatography | Not specified | >95% (implied) | 79-90% | [10] |
| 2-Substituted Benzothiazoles | Condensation of 2-aminothiophenol and aldehydes | Column Chromatography | Not specified | High | 33-95% | [11] |
| 2-Substituted Benzothiazoles | Condensation using H₂O₂/HCl | Simple Isolation (Filtration) | Not specified | High | 85-94% | [11] |
Note: Purity is often determined by HPLC or NMR analysis. Yields are reported for the purification step where specified, otherwise they represent the overall reaction yield.
This technical support center provides a starting point for addressing common purification challenges encountered with substituted thiazole derivatives. For novel compounds or particularly difficult separations, further methods development and optimization will be necessary.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. Separation of 2-Aminothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. orgsyn.org [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
"troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole, particularly in addressing low reaction yields.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole synthesis, the most prevalent method for this class of compounds.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the Hantzsch synthesis of this compound can stem from several factors:
-
Poor quality of starting materials: The purity of the reactants, 2-bromo-1-(2,4-dimethylphenyl)ethanone and thioformamide, is crucial. Impurities can lead to unwanted side reactions.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.
-
Incomplete reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.
-
Side reactions: The formation of byproducts can consume the reactants and complicate purification.
-
Product loss during workup and purification: The isolation and purification steps may not be optimized, leading to loss of the desired product.
Q2: I suspect my starting materials are impure. How can I purify them?
-
2-bromo-1-(2,4-dimethylphenyl)ethanone: This α-haloketone can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate. Purity can be assessed by melting point determination and thin-layer chromatography (TLC).
-
Thioformamide: Thioformamide is known to be unstable. It is often prepared fresh before use. If using a commercial source, ensure it is of high purity and has been stored correctly.
Q3: What are the optimal reaction conditions for the synthesis of this compound?
While the optimal conditions can vary, a general starting point for the Hantzsch synthesis involves reacting equimolar amounts of 2-bromo-1-(2,4-dimethylphenyl)ethanone and a thioamide in a solvent like ethanol.[1] The reaction is often heated to reflux for several hours. Some modern approaches utilize microwave irradiation to reduce reaction times and potentially improve yields.[2]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.[1]
Q5: I see multiple spots on my TLC plate after the reaction. What are the possible side products?
In the Hantzsch thiazole synthesis, several side products can form:
-
Unreacted starting materials: If the reaction is incomplete, you will see spots corresponding to 2-bromo-1-(2,4-dimethylphenyl)ethanone and the thioamide.
-
Formation of an oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.
-
Dimerization or polymerization of reactants: Under certain conditions, the starting materials or intermediates can undergo self-condensation.
-
Formation of isomeric thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is a possibility, although less common in this specific synthesis.
Q6: My product is difficult to purify. What purification methods are recommended?
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. For 4-arylthiazoles, solvents like ethanol, methanol, or mixtures of solvents such as ethyl acetate/hexane are often used. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, promoting the formation of pure crystals.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed to separate the desired product from impurities. A gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically used for elution.
Q7: Can I improve my yield by using a catalyst?
Yes, various catalysts have been shown to improve the yield and reaction rate of the Hantzsch thiazole synthesis. These include:
-
Acid catalysts: p-Toluenesulfonic acid (PTSA) can be used to catalyze the reaction.
-
Lewis acids: Catalysts like silica-supported tungstosilisic acid have been reported to give high yields under environmentally benign conditions.[3]
Data Presentation
Table 1: Reported Yields for Hantzsch Thiazole Synthesis under Various Conditions
| α-Haloketone | Thioamide | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilisic acid | Ethanol/Water | Conventional heating, 65°C | 79-90 | [3] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilisic acid | Ethanol/Water | Ultrasonic irradiation, RT | 79-90 | [3] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | None | Methanol | Microwave, 90°C, 30 min | 89-95 | [2] |
| 2-Bromoacetophenone | Thiourea | None | Methanol | Reflux | 99 | [4] |
Experimental Protocols
General Protocol for the Hantzsch Synthesis of 4-Arylthiazoles
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Materials:
-
α-Bromo ketone (e.g., 2-bromo-1-(2,4-dimethylphenyl)ethanone)
-
Thioamide (e.g., thioformamide or a precursor)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate solution (5%) or other mild base
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo ketone (1 equivalent) in ethanol.
-
Add the thioamide (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
If a precipitate forms, it may be the hydrobromide salt of the thiazole. The mixture can be neutralized by adding a mild base, such as a 5% sodium bicarbonate solution, which will precipitate the neutral thiazole product.[4]
-
Filter the precipitate and wash it with cold ethanol or water.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Hantzsch Thiazole Synthesis Pathway
Caption: Reaction pathway for the Hantzsch synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in thiazole synthesis.
Relationship Between Reaction Parameters and Yield
Caption: Factors influencing the yield of this compound synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Technical Support Center: Improving the Solubility of Thiazole Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of thiazole compounds for biological assays. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with thiazole compounds.
Issue 1: My thiazole compound precipitates when diluted from a DMSO stock into aqueous buffer or cell culture media.
-
Question: I dissolved my thiazole compound in 100% DMSO, and it was perfectly clear. However, when I add it to my aqueous assay buffer (e.g., PBS or cell culture medium), a precipitate forms immediately. Why is this happening and how can I fix it?
-
Answer: This is a common problem known as "precipitation upon dilution." It occurs because while your compound is soluble in a strong organic solvent like DMSO, it is poorly soluble in the aqueous environment of your assay.[1] DMSO is miscible with water, but the addition of water can cause the less soluble compound to crash out of solution.[1]
Possible Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent-induced artifacts. However, reducing the DMSO concentration too much can exacerbate precipitation.
-
Use Co-solvents: A mixture of solvents can improve solubility. Try preparing your stock solution in a combination of DMSO and another water-miscible solvent like ethanol.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of organic solvent before the final dilution into the aqueous buffer.
-
Formulation Strategies: If simple solvent adjustments fail, you may need to employ more advanced formulation strategies to enhance aqueous solubility. These are discussed in detail in the FAQs below and include methods like using cyclodextrins or creating solid dispersions.[2][3]
-
Issue 2: The measured activity of my thiazole compound is inconsistent between experiments.
-
Question: I am getting variable results in my biological assays even when using the same stock solution. What could be causing this inconsistency?
-
Answer: Inconsistent activity can often be traced back to solubility and stability issues.
Possible Causes & Solutions:
-
Compound Instability in DMSO: Some 2-aminothiazoles have been shown to be unstable in DMSO, undergoing degradation over time, which can alter biological activity.[4] It is recommended to use freshly prepared stock solutions. If storage is necessary, store at -20°C or lower and minimize freeze-thaw cycles, as these can promote crystallization and degradation.[4][5]
-
Precipitation Over Time: Even if not immediately visible, your compound may be slowly precipitating out of the assay medium over the course of the experiment. This reduces the effective concentration of the compound available to interact with the biological target. Visually inspect your assay plates under a microscope for signs of precipitation. Consider using a formulation strategy to maintain solubility.
-
pH-Dependent Solubility: The solubility of many thiazole derivatives can be highly dependent on pH.[6][7] Small variations in the pH of your buffer preparation between experiments could lead to significant differences in the amount of dissolved compound. Always prepare buffers carefully and verify the pH.
-
Issue 3: I am unable to dissolve my thiazole compound in DMSO, even at low concentrations.
-
Question: My new thiazole derivative will not dissolve in DMSO, even with heating and sonication. What are my options?
-
Answer: While DMSO is a powerful solvent, some highly crystalline or lipophilic compounds remain insoluble.[8] This is often due to strong crystal lattice energy ("brick-dust" molecules).[9]
Possible Solutions:
-
Alternative Solvents: Test other organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Always check for solvent compatibility with your specific biological assay.
-
Physical Modification: Techniques that break down the crystal lattice can improve solubility. This includes creating amorphous solid dispersions or reducing particle size to the nanoscale.[3][9]
-
Chemical Modification (Prodrugs): A prodrug strategy involves chemically modifying the compound to attach a soluble promoiety.[10][11] This new molecule is inactive but highly soluble. Once it enters the biological system, cellular enzymes cleave off the promoiety, releasing the active parent drug.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the aqueous solubility of thiazole compounds?
There are several established methods, which can be broadly categorized as physical and chemical modifications.[3]
-
pH Adjustment: For ionizable thiazole compounds, adjusting the pH of the solution can significantly increase solubility.[3][12] Weakly basic thiazoles become more soluble in acidic conditions, while weakly acidic ones are more soluble in basic conditions.[12][13]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[3]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[14][15] They can encapsulate poorly soluble thiazole molecules, forming an "inclusion complex" that is readily soluble in water.[14][16][17]
-
Solid Dispersions: This involves dispersing the drug in a solid hydrophilic matrix (often a polymer).[9] This technique can create an amorphous form of the drug, which is more soluble than its crystalline form.[3]
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer scale increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution rate and solubility.[9][18][19]
-
Prodrug Approach: This chemical modification strategy involves attaching a hydrophilic group to the thiazole compound, which is later cleaved in vivo to release the active drug.[10][20][21]
Below is a decision-making workflow for selecting an appropriate solubility enhancement strategy.
Q2: How do cyclodextrins work to improve solubility?
Cyclodextrins (CDs) are bucket-shaped molecules with a hydrophobic inner cavity and a hydrophilic outer surface.[15][22] A poorly water-soluble thiazole compound (the "guest") can be encapsulated within the hydrophobic cavity of the CD (the "host").[17] The resulting "inclusion complex" has a hydrophilic exterior due to the CD's outer surface, which allows it to dissolve readily in aqueous solutions, thereby increasing the apparent solubility of the thiazole compound.[16][17]
Q3: Can you provide an example of a signaling pathway where a thiazole inhibitor might be used?
Thiazole-containing compounds are widely investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial components of cell signaling pathways.[23] For example, some thiazole derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth.[23]
Below is a simplified diagram of a hypothetical signaling pathway involving VEGFR-2 that could be targeted by a thiazole-based inhibitor.
Data on Solubility Enhancement
The following tables provide quantitative examples of solubility improvement for thiazole-containing drugs using different formulation strategies.
Table 1: Solubility Enhancement of Sulfathiazole using Solid Dispersion
| Formulation | Solubility in Water (µg/mL) | Fold Increase |
| Sulfathiazole (Pure Drug) | ~600 | 1x |
| Sulfathiazole-Excipient Eutectic Mixture | > 1200 | > 2x |
| (Data adapted from the foundational concept described by Sekiguchi and Obi, 1961)[9] |
Table 2: Effect of Cyclodextrins on Drug Solubility
| Drug | Cyclodextrin Type | Solubility (mM) | Fold Increase |
| Itraconazole | None | < 0.001 | 1x |
| Itraconazole | HP-β-CD | > 10 | > 10,000x |
| Cefdinir | None | ~0.2 | 1x |
| Cefdinir | HP-β-CD | ~20 | ~100x |
| (Data representative of studies on cyclodextrin complexation)[22] |
Experimental Protocols
Protocol 1: Preparation of a Thiazole-Cyclodextrin Inclusion Complex by Co-precipitation
This method is commonly used at a laboratory scale to efficiently form inclusion complexes.[17]
-
Materials:
-
Thiazole compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Filtration apparatus or centrifuge
-
Lyophilizer (freeze-dryer) or vacuum oven
-
-
Procedure:
-
Prepare a saturated solution of the cyclodextrin in deionized water. For HP-β-CD, this can be done at room temperature. For β-CD, heating may be required to increase its solubility.[16]
-
Slowly add the thiazole compound to the stirring cyclodextrin solution. The molar ratio of drug to cyclodextrin is critical and typically ranges from 1:1 to 1:3; this may require optimization.
-
Continue stirring the mixture at a constant temperature for 24-72 hours to allow for equilibrium of complex formation.
-
After stirring, cool the solution (if heated) to induce precipitation of the complex.
-
Collect the resulting precipitate by filtration or centrifugation.[17]
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed drug or cyclodextrin.
-
Dry the final product. Lyophilization (freeze-drying) is preferred to obtain a fine, easily dissolvable powder. Alternatively, dry under vacuum at 40°C.[17]
-
The resulting powder is the inclusion complex, which should be tested for its improved aqueous solubility.
-
Protocol 2: Preparation of Thiazole Nanoparticles by Solvent-Antisolvent Precipitation
This technique uses rapid mixing to produce nanoparticles of a poorly soluble drug.[9]
-
Materials:
-
Thiazole compound
-
A "solvent" in which the drug is soluble (e.g., DMSO, acetone, ethanol)
-
An "antisolvent" in which the drug is insoluble, but is miscible with the solvent (typically water, often containing a stabilizer)
-
Stabilizer (e.g., a polymer like Poloxamer 188 or a surfactant like Tween 80)
-
High-speed homogenizer or ultrasonic probe
-
-
Procedure:
-
Dissolve the thiazole compound in the chosen solvent to create a concentrated drug solution.
-
Prepare the antisolvent solution by dissolving a small amount of stabilizer (e.g., 0.1% - 1% w/v) in water. The stabilizer is crucial for preventing the newly formed nanoparticles from aggregating.[24]
-
Under high-speed stirring or sonication, rapidly inject the drug-solvent solution into the antisolvent solution. The volume ratio of antisolvent to solvent should be high (e.g., 10:1 or greater).
-
The rapid mixing causes supersaturation, leading to the nucleation and formation of drug nanoparticles.[9]
-
Continue stirring for a period to allow the nanoparticles to stabilize.
-
The resulting nanosuspension can be used directly or further processed (e.g., by lyophilization) to create a solid powder that can be redispersed.
-
Characterize the particle size and distribution using techniques like Dynamic Light Scattering (DLS).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. journals.umcs.pl [journals.umcs.pl]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ziath.com [ziath.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ziath.com [ziath.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. humapub.com [humapub.com]
- 18. imp.kiev.ua [imp.kiev.ua]
- 19. [PDF] Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigation | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. digitalcommons.latech.edu [digitalcommons.latech.edu]
"strategies to avoid regioisomer formation in Hantzsch synthesis"
Technical Support Center: Hantzsch Synthesis
Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to regioisomer formation, a common issue in unsymmetrical Hantzsch reactions.
Frequently Asked Questions (FAQs)
Q1: What causes the formation of regioisomers in the Hantzsch synthesis?
A1: Regioisomers form when you are attempting to synthesize an unsymmetrical 1,4-dihydropyridine (1,4-DHP) using two different β-dicarbonyl compounds in a classical one-pot, four-component reaction. The reaction proceeds through two key intermediates: a Knoevenagel condensation product (from an aldehyde and a β-dicarbonyl) and an enamine (from a β-dicarbonyl and ammonia).[1][2][3] When both β-dicarbonyl compounds are present in the same pot, four different intermediates can form, leading to a mixture of the two desired unsymmetrical regioisomers and two undesired symmetrical side products.
Q2: I am getting a mixture of products in my unsymmetrical Hantzsch reaction. How can I synthesize a single, specific regioisomer?
A2: To obtain a single regioisomer, you must control the formation of the intermediates. The most effective strategy is to abandon the one-pot, four-component approach in favor of a sequential, multi-step synthesis.[2][4] This method involves the separate and controlled formation of the key intermediates before they are combined. The general approach is as follows:
-
Step A: Knoevenagel Condensation: React the aldehyde with the first β-dicarbonyl compound to form the Knoevenagel adduct. This intermediate should be isolated and purified.
-
Step B: Enamine Formation: React the second β-dicarbonyl compound with the nitrogen source (e.g., ammonium acetate, ammonia) to form the corresponding enamine. This can often be used in situ or isolated.
-
Step C: Michael Addition & Cyclization: React the purified Knoevenagel adduct from Step A with the enamine from Step B. This final step forms the desired unsymmetrical 1,4-DHP.[1][5]
This sequential process ensures that only the desired intermediates are present to react, thereby preventing the formation of regioisomers and symmetrical byproducts.
Q3: What are the key factors that influence the success of a regioselective Hantzsch synthesis?
A3: The critical factor is the order of reagent addition and the isolation of intermediates.[6] Forcing the reaction down a specific pathway by preparing the Knoevenagel adduct first is the most reliable method. Additionally, reaction conditions can play a role. Some modern protocols utilize microwave irradiation or specific catalysts to improve yields and reduce reaction times, although the fundamental strategy of sequential addition remains the most important for regiocontrol.[7][8]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Low yield of desired regioisomer and multiple spots on TLC. | Co-synthesis of the undesired regioisomer and two symmetrical side products. | Switch from a one-pot reaction to the Modified Knoevenagel-Hantzsch Protocol outlined below. This sequential approach prevents the formation of competing intermediates. |
| Reaction is slow or requires harsh conditions (e.g., prolonged reflux). | The classical Hantzsch synthesis can be inefficient.[7] | Consider using microwave irradiation to promote the reaction, which can significantly reduce reaction times.[8] Alternatively, explore catalysts such as phenylboronic acid, ceric ammonium nitrate (CAN), or Yb(OTf)₃ which have been shown to improve reaction efficiency under milder conditions.[1][9] |
| Difficulty purifying the final product from side products. | Structural similarity of the regioisomers and byproducts makes separation by column chromatography challenging. | The best solution is to prevent the formation of these impurities in the first place by using a sequential protocol. If a mixture is already formed, consider derivatization or advanced chromatographic techniques, but optimizing the synthesis is more efficient. |
Experimental Protocols
Protocol 1: Modified Knoevenagel-Hantzsch Synthesis for a Single Regioisomer
This protocol describes a two-step procedure to synthesize an unsymmetrical 1,4-dihydropyridine with high regioselectivity.
Step A: Synthesis of the Knoevenagel Adduct (e.g., an Alkylidene-β-ketoester)
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in a suitable solvent like ethanol or isopropanol.
-
Add a catalytic amount of a base, such as piperidine or diethylamine (approx. 0.1 eq.).
-
Stir the mixture at room temperature or gentle heat (40-50 °C) and monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude alkylidene-β-ketoester intermediate, typically by recrystallization or column chromatography, to remove any unreacted starting materials.
Step B: Synthesis of the Final 1,4-DHP
-
In a separate flask, dissolve the second β-ketoester (1.0 eq.) in ethanol.
-
Add ammonium acetate (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate in situ.
-
Add the purified Knoevenagel adduct from Step A (1.0 eq.) to this mixture.
-
Reflux the reaction mixture until the TLC indicates the completion of the reaction (typically 4-12 hours).
-
Cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure, single-regioisomer 1,4-dihydropyridine.
Visual Guides
The Problem: Regioisomer Formation
The diagram below illustrates how a one-pot, four-component unsymmetrical Hantzsch synthesis leads to a mixture of two regioisomeric products (P1 and P2) along with two symmetrical byproducts (S1 and S2).
Caption: One-pot synthesis leads to a mixture of regioisomers.
The Solution: A Sequential Workflow
This workflow diagram shows the recommended sequential approach to guarantee the formation of a single regioisomer.
Caption: Sequential workflow for regioselective Hantzsch synthesis.
References
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
"addressing poor reproducibility in biological screening of thiazole analogs"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to poor reproducibility in the biological screening of thiazole analogs. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to conduct robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in the IC50 values for my thiazole analog between experiments?
A1: Variability in IC50 values is a common issue and can stem from several factors. One key reason is the inherent biological variability in cell-based assays.[1] Cell passage number, density, and metabolic state can all influence the response to a compound. For thiazole analogs specifically, their chemical stability in stock solutions can be a major contributor.[2] Degradation of the compound over time, especially if stored improperly, will lead to inconsistent effective concentrations. Additionally, ensure that your experimental setup, including incubation times and reagent concentrations, is consistent across all experiments.[1]
Q2: My thiazole analog shows activity in a primary screen, but I'm struggling to confirm this activity in secondary assays. What could be the reason?
A2: This is a classic sign of a "false positive" hit, a frequent challenge in high-throughput screening (HTS).[3][4][5] Thiazole-containing compounds, particularly 2-aminothiazoles, are known to be "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[2] This means they can interfere with assay technologies in a non-specific manner. Potential causes include:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[6][7]
-
Assay Interference: Thiazole analogs can interfere with fluorescence or absorbance-based readouts.[6][8] They may be colored, fluorescent themselves, or quench the signal of the reporter molecule.
-
Reactivity: Some thiazoles can be reactive, covalently modifying proteins or other assay components.[6]
Q3: How can I determine if my thiazole analog is aggregating in my assay?
A3: A simple way to test for aggregation-based inhibition is to perform the assay in the presence of a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%).[6] If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is likely due to aggregation. Dynamic light scattering (DLS) is a more direct biophysical method to detect the formation of aggregates.
Q4: What is the best way to prepare and store stock solutions of thiazole analogs to ensure their stability?
A4: The stability of thiazole analogs in DMSO can be a concern.[2][9] For a 2-aminothiazole, decomposition was observed at room temperature in DMSO, while storage at -20°C showed minimal degradation over two months.[2] It is recommended to:
-
Prepare stock solutions in high-quality, anhydrous DMSO.
-
Store stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]
-
Before use, allow aliquots to thaw completely and come to room temperature.
-
Visually inspect for any color change, which could indicate degradation.[2]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Viability Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of seeding. |
| Inconsistent Seeding Density | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density across all wells and plates. |
| Edge Effects | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Instability in Media | Prepare fresh dilutions of your thiazole analog from a frozen stock for each experiment. Some compounds can be unstable in aqueous cell culture media over time. |
| Interference with MTT Dye | Thiazole analogs can chemically reduce the MTT reagent, leading to a false-positive signal for viability. Run a control plate with your compound and MTT in cell-free media to check for direct reduction. |
Issue 2: Suspected False Positives in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Step |
| Autofluorescence of the Compound | Measure the fluorescence of your thiazole analog at the excitation and emission wavelengths of your assay in the absence of any other fluorescent reagents. If it is fluorescent, consider using a different assay with a non-fluorescent readout. |
| Fluorescence Quenching | Your compound may be absorbing the light emitted by the fluorescent probe. This can be tested by adding your compound to a solution of the fluorescent probe and measuring the signal. |
| Light Scattering | Compound precipitation can cause light scattering, which can interfere with fluorescence readings. Visually inspect the wells for any precipitate. Centrifuging the plate before reading may help. |
| Redox Activity | Some thiazoles can be redox-active and interfere with assays that rely on redox-sensitive probes.[6] Use counter-screens with known redox-cycling agents to assess this possibility. |
Quantitative Data Summary
The following tables summarize reported IC50 values for various thiazole analogs against different cancer cell lines and kinases. This data can serve as a reference for expected potency and help in identifying significant deviations in your own experiments.
Table 1: In Vitro Cytotoxicity (IC50) of Thiazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [11] |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [11] |
| Staurosporine (Control) | MCF-7 (Breast) | 6.77 ± 0.41 | [11] |
| Staurosporine (Control) | HepG2 (Liver) | 8.4 ± 0.51 | [11] |
| Compound 4a | MCF-7 (Breast) | 12.7 ± 0.77 | [11] |
| Compound 4a | HepG2 (Liver) | 6.69 ± 0.41 | [11] |
| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [11] |
| Compound 4b | HepG2 (Liver) | 51.7 ± 3.13 | [11] |
| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [11] |
| Compound 5 | HepG2 (Liver) | 26.8 ± 1.62 | [11] |
| Cu(L1)2Cl2 | MCF-7 (Breast) | 105.6 | [12] |
| Cu(L3)Cl2 | MCF-7 (Breast) | 82.64 | [12] |
| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole | HEPG2 (Liver) | 23.8 µg/ml | [13] |
| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole | HCT116 (Colon) | 50 µg/ml | [13] |
| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole | MCF-7 (Breast) | >50 µg/ml | [13] |
Table 2: In Vitro VEGFR-2 Kinase Inhibition by Thiazole Derivatives
| Compound | IC50 (µM) | Reference |
| Compound 4c | 0.15 | [11] |
| Sorafenib (Control) | 0.059 | [11] |
| Compound III (4-chlorophenylthiazole) | 0.05109 | [14] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for determining the cytotoxic effects of compounds on cell lines.[15][16][17][18][19]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Thiazole analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the thiazole analog in complete medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and wells with medium only (blank).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Protocol 2: Western Blot for PI3K/mTOR Pathway Analysis
This is a general protocol for analyzing protein expression in a signaling pathway after treatment with a thiazole analog.[20][21][22][23][24]
Materials:
-
Cells treated with the thiazole analog and appropriate controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treating cells with the thiazole analog for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Experimental workflow for thiazole analog screening.
Caption: Simplified VEGFR-2 signaling pathway and inhibition by thiazole analogs.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for thiazole analogs.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. A Thiazole Analogue Exhibits an Anti-Proliferative Effect in Different Human Carcinoma Cell Lines and Its Mechanism Based on Molecular Modeling [scirp.org]
- 14. mdpi.com [mdpi.com]
- 15. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. researchhub.com [researchhub.com]
- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 21. researchgate.net [researchgate.net]
- 22. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
"stability issues of 4-aryl-1,3-thiazole derivatives in solution"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-aryl-1,3-thiazole derivatives in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving 4-aryl-1,3-thiazole derivatives.
Issue 1: Inconsistent results or loss of compound activity over a short period.
-
Question: My experimental results are not reproducible, and the compound seems to lose its biological activity quickly in my assay buffer. What could be the cause?
-
Answer: This often points to the degradation of your 4-aryl-1,3-thiazole derivative in the experimental solution. The stability of these compounds can be influenced by several factors.
-
pH of the Solution: The thiazole ring can be susceptible to hydrolysis under certain pH conditions, particularly in alkaline media. Check the pH of your stock solutions and final assay buffers.
-
Presence of Oxidizing Agents: Thiazole derivatives can be sensitive to oxidation. Ensure your solvents and reagents are free from peroxides and other oxidizing species.
-
Light Exposure: Photodegradation can occur with some aromatic heterocyclic compounds. Protect your solutions from light, especially if they are stored for extended periods.
-
Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C) and minimize the time the compound spends at room temperature or higher during experiments.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of the compound solution.
-
Question: I am observing new peaks in the chromatogram of my 4-aryl-1,3-thiazole derivative solution that were not present initially. What are these, and how can I prevent them?
-
Answer: The appearance of new peaks strongly suggests the formation of degradation products. To identify the cause and prevent this:
-
Perform a Forced Degradation Study: Subject your compound to stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) to intentionally generate degradation products. This will help in identifying the nature of the new peaks and understanding the compound's liabilities.
-
Analyze Degradation Products: Use techniques like LC-MS/MS to identify the structure of the degradation products. This can provide insights into the degradation pathway. For instance, an increase in mass might suggest oxidation, while a decrease could indicate hydrolysis of a labile functional group.
-
Optimize Storage and Handling Conditions: Based on the forced degradation results, adjust your experimental conditions. For example, if the compound degrades under alkaline conditions, use a buffer with a lower pH. If it is sensitive to oxidation, consider adding antioxidants or using deoxygenated solvents.
-
Issue 3: Poor solubility and precipitation of the compound in aqueous buffers.
-
Question: My 4-aryl-1,3-thiazole derivative is precipitating out of my aqueous assay buffer. How can I improve its solubility and maintain its stability?
-
Answer: Solubility issues can be linked to stability, as aggregates may have different degradation kinetics.
-
Use of Co-solvents: Employ a minimal amount of a water-miscible organic solvent like DMSO, ethanol, or DMF to prepare a concentrated stock solution, which is then diluted into the aqueous buffer. Be mindful of the final solvent concentration in your assay, as it might affect the biological system.
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. Determine the pKa of your compound and adjust the buffer pH accordingly to favor the more soluble form.
-
Formulation Strategies: For in vivo studies, consider formulation approaches such as the use of cyclodextrins or lipid-based delivery systems to enhance solubility and stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for 4-aryl-1,3-thiazole derivatives?
A1: Based on studies of thiazole-containing compounds, the most common degradation pathways include:
-
Hydrolysis: The thiazole ring or appended functional groups can be susceptible to hydrolysis, particularly under alkaline conditions.
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones, altering the electronic properties and conformation of the molecule.
-
Photodegradation: Aromatic systems can be prone to degradation upon exposure to UV or visible light, leading to complex mixtures of photoproducts.
Q2: How can I quickly assess the stability of my 4-aryl-1,3-thiazole derivative in a new buffer system?
A2: A preliminary stability assessment can be performed by preparing a solution of your compound in the new buffer and analyzing it by HPLC at different time points (e.g., 0, 2, 4, 8, and 24 hours) while incubating at the intended experimental temperature. A decrease in the peak area of the parent compound and the appearance of new peaks will indicate instability.
Q3: Are there any specific storage recommendations for 4-aryl-1,3-thiazole derivatives?
A3: As a general guideline:
-
Solid Form: Store in a cool, dark, and dry place. A desiccator can be used to minimize moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous organic solvent (e.g., DMSO). Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: My 4-aryl-1,3-thiazole is a precursor to a thiazoline. Could this affect my results?
A4: Yes, it's possible for some thiazoline precursors to undergo auto-dehydrogenation to form the corresponding thiazole, especially when exposed to air in solution over time. This conversion would change the compound you are testing. It is crucial to ensure the purity of your starting material and monitor it over time in your experimental solvent.
Data Presentation
Table 1: Summary of Forced Degradation Studies on a Representative 4-Aryl-1,3-Thiazolylhydrazone Derivative (RN104)
| Stress Condition | Reagent/Condition | Observation |
| Acidic Hydrolysis | 0.1 M HCl | Stable |
| Alkaline Hydrolysis | 0.1 M NaOH | Significant Degradation |
| Neutral Hydrolysis | Water | Stable |
| Oxidation | H₂O₂ or Metallic Ions | Significant Degradation |
| Photolysis | UV Light | Stable |
| Thermolysis | Heat | Stable |
This table is a qualitative summary based on the reported stability of a specific 4-aryl-1,3-thiazolylhydrazone derivative and may not be representative of all compounds in this class.
Table 2: General Conditions for Forced Degradation Studies of 4-Aryl-1,3-Thiazole Derivatives
| Stress Type | Typical Conditions |
| Acidic Hydrolysis | 0.1 M to 1 M HCl at RT to 80°C |
| Alkaline Hydrolysis | 0.1 M to 1 M NaOH at RT to 80°C |
| Oxidative | 3% to 30% H₂O₂ at RT |
| Thermal | 60°C to 100°C (solid and solution) |
| Photolytic | Exposure to UV (e.g., 254 nm) and/or visible light |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of the 4-aryl-1,3-thiazole derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a UV lamp for 48 hours. A control sample should be kept in the dark.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 column is a common starting point for the separation of small organic molecules.
-
Mobile Phase Selection: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase system would be a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Method Optimization: Optimize the gradient profile, flow rate, and column temperature to achieve good resolution between the parent peak and all degradation product peaks.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in assessing peak purity and identifying the optimal wavelength for quantification.
-
Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the parent drug from its degradation products.
Mandatory Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Validation & Comparative
Comparative Analysis of 4-(2,4-Dimethylphenyl)-1,3-thiazole and Other Thiazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase inhibitor potential of 4-(2,4-Dimethylphenyl)-1,3-thiazole and its structural analogs. While specific experimental data for this compound as a kinase inhibitor is not extensively available in the public domain, this document leverages available research on closely related thiazole derivatives to infer potential activities and establish a framework for comparative analysis. We will explore the structure-activity relationships of thiazole-based compounds against various kinase targets and provide detailed experimental protocols for assessing kinase inhibition.
Introduction to Thiazole-Based Kinase Inhibitors
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[1] Its unique electronic properties and ability to form key interactions with the ATP-binding pocket of kinases make it an attractive starting point for the design of novel therapeutics.[2] Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in a wide range of diseases, most notably cancer. This has led to the development of a multitude of small molecule kinase inhibitors, with thiazole derivatives representing a significant class.[2]
This guide will focus on comparing the reported activities of various substituted thiazole compounds to provide a predictive context for the potential efficacy and selectivity of this compound.
Comparative Kinase Inhibition Profile of Thiazole Derivatives
To understand the potential of this compound, we will examine the inhibitory activities of structurally similar compounds. The following table summarizes the reported IC50 values of various thiazole derivatives against different kinase targets. This comparative data highlights how substitutions on the thiazole ring influence potency and selectivity.
| Compound/Derivative Class | Target Kinase | IC50 (µM) | Reference |
| 4-Phenyl-5-pyridyl-1,3-thiazole analogues | p38 MAP Kinase | Potent in vitro inhibition (specific IC50 not provided) | [3] |
| 4-Aryl-5-aminomethyl-thiazole-2-amines | ROCK II | 0.020 (for the most potent compound) | [4] |
| N-Benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide | c-Src Kinase | 1.34 - 2.30 (GI50 values) | [5] |
| 4-(2,4-Dihydroxyphenyl)thiazole-2-carboxamide derivative (Compound 4 ) | Tyrosinase | 1.51 | [6] |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (Compound 8a ) | HeLa cells (cytotoxicity) | 1.3 |
Note: The data presented is for related thiazole derivatives and not for this compound itself. This table serves to illustrate the potential of the thiazole scaffold.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of kinase inhibition and the experimental processes involved in their evaluation, the following diagrams are provided.
Caption: General signaling pathway of a receptor tyrosine kinase and the inhibitory action of a kinase inhibitor.
Caption: A simplified workflow for the evaluation of a potential kinase inhibitor.
Caption: Logical relationship for a comparative study based on structural analogs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are protocols for two key experiments: an in vitro kinase assay and a cell-based Western blot for phosphorylation analysis.
ADP-Glo™ Kinase Assay Protocol (for in vitro IC50 determination)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[7]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate
-
Test compound (this compound or derivatives)
-
ATP
-
Kinase reaction buffer
-
White, opaque multi-well plates (384-well recommended)
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a serial dilution of the test compound in the kinase reaction buffer.
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and ATP.
-
Add 5 µL of the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).[8]
-
-
Stopping the Kinase Reaction and ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.[8]
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot Protocol for Detecting Protein Phosphorylation
Western blotting is a widely used technique to detect the phosphorylation status of specific proteins within a cell lysate, providing a measure of the intracellular activity of a kinase inhibitor.[11][12]
Materials:
-
Cell culture reagents
-
Test compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of the test compound or vehicle for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein (e.g., GAPDH).
-
Quantify the band intensities to determine the relative change in protein phosphorylation upon treatment with the inhibitor.
-
Conclusion
While direct experimental evidence for the kinase inhibitory activity of this compound is limited in publicly accessible literature, the broader family of thiazole derivatives has demonstrated significant potential as inhibitors of various kinases. The comparative data presented in this guide suggests that substitutions on the thiazole core are critical determinants of both potency and selectivity. The 2,4-dimethylphenyl substitution on the thiazole ring of the title compound provides a unique structural feature that warrants further investigation.
The provided experimental protocols for in vitro kinase assays and cell-based phosphorylation analysis offer a robust framework for evaluating the efficacy of this compound and other novel thiazole-based compounds. Future studies should focus on generating specific IC50 values against a panel of kinases to establish a comprehensive selectivity profile for this compound. Such data will be invaluable for its further development as a potential therapeutic agent.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. carnabio.com [carnabio.com]
- 9. promega.com [promega.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. raybiotech.com [raybiotech.com]
A Comparative Analysis of the Anticancer Activity of Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity. This guide provides a comparative analysis of various substituted thiazoles, summarizing their in vitro cytotoxic effects against different cancer cell lines and elucidating their mechanisms of action. The information presented is collated from recent scientific literature to aid in the ongoing development of novel thiazole-based anticancer agents.
Comparative Anticancer Activity of Substituted Thiazoles
The following table summarizes the in vitro anticancer activity (IC50 values) of selected substituted thiazole derivatives against various human cancer cell lines. This data highlights the influence of different substitution patterns on cytotoxic potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Diphyllin Thiazole Derivatives | ||||
| 5d | 4-C-linkage diphyllin thiazole | HepG2 (Liver) | 0.3 | [1] |
| 5e | 4-C-linkage diphyllin thiazole | HepG2 (Liver) | 0.4 | [1] |
| Series 2: Thiazole-Naphthalene Derivatives | ||||
| 5b | Ethoxy group at 4-position of phenyl ring, free amine at thiazole ring | MCF-7 (Breast) | 0.48 ± 0.03 | [2] |
| A549 (Lung) | 0.97 ± 0.13 | [2] | ||
| Series 3: 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | ||||
| 8a | N-(4-chloro-2-methylphenyl)-2-(2-fluorophenyl) | A-549 (Lung) | Moderate Activity | [3] |
| Bel7402 (Liver) | Moderate Activity | [3] | ||
| HCT-8 (Intestine) | Moderate Activity | [3] | ||
| Series 4: 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | ||||
| 4c | - | MCF-7 (Breast) | 2.57 ± 0.16 | [4][5] |
| HepG2 (Liver) | 7.26 ± 0.44 | [4][5] | ||
| Series 5: Thiazole Derivatives Targeting Fascin | ||||
| 5k | - | MDA-MB-231 (Breast) | 0.176 (Migration IC50) | [6] |
| 5j | - | MDA-MB-231 (Breast) | 0.189 (Migration IC50) | [6] |
| Series 6: PI3K/mTOR Dual Inhibitors | ||||
| 3b | 2-ethoxyphenol and 3-nitrophenyl substitution | PI3Kα | 0.086 ± 0.005 | [7] |
| mTOR | 0.221 ± 0.014 | [7] |
Key Mechanisms of Anticancer Action
Substituted thiazoles exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several thiazole derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. By targeting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively block downstream signaling, leading to the inhibition of cell growth and induction of apoptosis.[7][8][9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted thiazoles.
Tubulin Polymerization Inhibition
Another important mechanism of action for some thiazole derivatives is the inhibition of tubulin polymerization.[2][8] By interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.
Caption: Thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest.
Inhibition of Cancer Cell Migration and Invasion
Certain thiazole derivatives have been shown to inhibit cancer cell migration and invasion, key processes in metastasis.[6][10] These compounds may target proteins involved in cell motility and adhesion, such as fascin, an actin-bundling protein.[10]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the referenced literature for evaluating the anticancer activity of substituted thiazoles.
In Vitro Cytotoxicity Assays (MTT or SRB Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The synthesized thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with sulforhodamine B (SRB) solution. The bound dye is then solubilized, and the absorbance is read at a specific wavelength (e.g., 515 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curves.
Caption: A generalized workflow for in vitro cytotoxicity assays.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cancer cells are treated with the thiazole derivative at its IC50 concentration for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the compound induces cell cycle arrest at a specific phase.[2][4]
This guide provides a snapshot of the current research landscape for substituted thiazoles as anticancer agents. The presented data and methodologies offer a foundation for researchers to compare the efficacy of different derivatives and to design future studies aimed at developing more potent and selective cancer therapeutics. studies aimed at developing more potent and selective cancer therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 4. doaj.org [doaj.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antimicrobial Efficacy of 4-Aryl-1,3-Thiazole Derivatives and Standard Antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community is in a constant search for novel compounds that can effectively combat pathogenic microorganisms. This guide provides a comparative analysis of the antimicrobial efficacy of a promising class of compounds, 4-aryl-1,3-thiazole derivatives, against standard antibiotics. The data presented is compiled from recent peer-reviewed studies and is intended for researchers, scientists, and drug development professionals.
Executive Summary
Thiazole derivatives have emerged as a significant class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial properties.[1][2][3][4] This guide synthesizes in-vitro antimicrobial activity data, specifically Minimum Inhibitory Concentration (MIC), of various 4-aryl-1,3-thiazole derivatives and compares them to the performance of standard antibiotics such as Ciprofloxacin, Norfloxacin, and Ampicillin against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The findings suggest that while standard antibiotics generally exhibit lower MIC values, certain 4-aryl-1,3-thiazole derivatives show promising activity, particularly against resistant strains, warranting further investigation.
Comparative Antimicrobial Activity
The antimicrobial efficacy of synthesized compounds is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various 4-aryl-1,3-thiazole derivatives against a panel of microorganisms, alongside the MIC values of standard antibiotics for comparison.
Table 1: Antibacterial Activity of 4-Aryl-1,3-Thiazole Derivatives vs. Standard Antibiotics (MIC in µg/mL)
| Compound/Antibiotic | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Proteus vulgaris | Serratia marcescens | Reference |
| Thiazole Derivative 2a-c | - | - | - | - | - | [5] |
| Thiazole Derivative 4a-j | - | - | - | - | - | [5] |
| Norfloxacin | - | - | - | - | - | [5] |
| Ciprofloxacin | - | - | - | - | - | [5] |
| Heteroaryl(aryl) Thiazole 3 | 0.23-0.7 mg/mL | 0.23-0.7 mg/mL | - | - | - | [1] |
| Heteroaryl(aryl) Thiazole 4 | - | 0.17 mg/mL | > Ampicillin | - | - | [1] |
| Ampicillin | > Thiazole 2, 3, 4 (MRSA) | - | < Thiazole 4 | - | - | [1] |
| 4-(4-bromophenyl)-thiazol-2-amine 43a | 16.1 µM | 16.1 µM | - | - | - | [2] |
| Norfloxacin (vs 43a) | Comparable | Comparable | - | - | - | [2] |
| Benzo[d]thiazole 13 | 50-75 | 50-75 | - | - | - | [6] |
| Benzo[d]thiazole 14 | 50-75 | 50-75 | - | - | - | [6] |
| Ofloxacin | 10 | 10 | - | - | - | [6][7] |
| Thiazole Derivative (Bharti et al.) | Zone of Inhibition | Zone of Inhibition | - | - | - | [8] |
| Thiazole Derivative (Juspin et al.) | Zone of Inhibition | Zone of Inhibition | Zone of Inhibition | - | - | [8] |
Note: Some data from the source materials were presented in different units (mg/mL, µM) or as qualitative comparisons ("Comparable", ">", "<"). These have been retained as presented in the source to ensure accuracy.
Table 2: Antifungal Activity of 4-Aryl-1,3-Thiazole Derivatives vs. Standard Antifungals (MIC in µg/mL)
| Compound/Antifungal | Candida albicans | Aspergillus niger | Reference |
| Heteroaryl(aryl) Thiazole 9 | 0.06-0.23 mg/mL | - | [1] |
| 4-(4-bromophenyl)-thiazol-2-amine 43a-d | Comparable to Fluconazole | - | [2] |
| Fluconazole | Comparable to 43a-d | - | [2] |
| Benzo[d]thiazole 13 | - | 75 | [6] |
| Benzo[d]thiazole 14 | - | 75 | [6] |
| Ketoconazole | - | 10 | [6][7] |
| Thiazolidin-4-one 1, 3, 8, 9 | Zone of Inhibition | - | [9] |
| Ciprofloxacin (vs Thiazolidin-4-one) | Reference Drug | - | [9] |
Experimental Protocols
The antimicrobial activity data presented in this guide were primarily obtained using standardized methods recognized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The two most common methods cited are the broth microdilution method and the agar disk diffusion method.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
General Protocol:
-
Preparation of Microorganism Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the 4-aryl-1,3-thiazole derivative or standard antibiotic is prepared in a cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation and Incubation: The microtiter plates containing the diluted antimicrobial agents are inoculated with the standardized microorganism suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria, and at a specified temperature and duration for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Several of the reviewed studies utilized a broth microdilution method to determine the MIC values of the synthesized thiazole derivatives.[10][11]
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test that assesses the susceptibility of a microorganism to a particular antimicrobial agent.
General Protocol:
-
Preparation of Agar Plate: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: Paper disks impregnated with a specified concentration of the 4-aryl-1,3-thiazole derivative or standard antibiotic are placed on the agar surface.
-
Incubation: The plates are incubated under standardized conditions (e.g., 35-37°C for 18-24 hours).
-
Measurement of Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters and interpreted as susceptible, intermediate, or resistant according to standardized charts.
The cup plate method, a variation of the agar diffusion method, was also employed in some studies to evaluate the antimicrobial activity of the thiazole derivatives.[6][7]
Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a generalized workflow for assessing the antimicrobial efficacy of novel compounds like 4-aryl-1,3-thiazole derivatives.
Caption: Generalized workflow for the synthesis and antimicrobial evaluation of novel compounds.
Putative Mechanism of Action: A Look at Molecular Docking
While the precise mechanisms of action for many novel 4-aryl-1,3-thiazole derivatives are still under investigation, molecular docking studies have provided valuable insights into their potential cellular targets. Some studies suggest that these compounds may exert their antibacterial effects by inhibiting essential bacterial enzymes.[1] For instance, docking studies have predicted the inhibition of the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[1] For their antifungal activity, the inhibition of 14α-lanosterol demethylase, an enzyme critical for ergosterol biosynthesis in fungi, has been proposed as a likely mechanism.[1]
The following diagram illustrates this proposed mechanism of action based on computational predictions.
Caption: Predicted mechanisms of antimicrobial action for 4-aryl-1,3-thiazole derivatives.
Conclusion
The data compiled in this guide demonstrates that 4-aryl-1,3-thiazole derivatives represent a promising avenue for the development of new antimicrobial agents. While standard antibiotics often show superior potency in terms of lower MIC values, the continued emergence of drug-resistant pathogens necessitates the exploration of novel chemical scaffolds.[2] Certain thiazole derivatives have shown significant activity, in some cases comparable or even superior to standard drugs, particularly against resistant strains like MRSA.[1] Further research, including in-vivo efficacy studies and detailed mechanistic investigations, is crucial to fully elucidate the therapeutic potential of this class of compounds. The structure-activity relationship studies, which correlate the chemical structure of these derivatives with their biological activity, will also be instrumental in designing more potent and selective antimicrobial agents.[1]
References
- 1. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, and antimicrobial activity of some thiazole derivatives [ejchem.journals.ekb.eg]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to 4-(2,4-Dimethylphenyl)-1,3-thiazole and its Analogs as Bioactive Lead Compounds for Leishmania braziliensis Superoxide Dismutase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-(2,4-dimethylphenyl)-1,3-thiazole and its analogs as potential bioactive lead compounds targeting Leishmania braziliensis superoxide dismutase (LbSOD). The content herein is based on published experimental data, offering an objective analysis of performance and detailed experimental methodologies to support further research and development in the field of leishmaniasis treatment.
Introduction to this compound as a Bioactive Lead
The thiazole scaffold is a prominent feature in many biologically active compounds and approved drugs, demonstrating a wide range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6][7][8][9] The compound this compound belongs to this versatile class of molecules and has been investigated for its potential as an inhibitor of Leishmania braziliensis superoxide dismutase (LbSOD), an enzyme crucial for the parasite's defense against oxidative stress.[10][11][12] Inhibition of LbSOD is a promising therapeutic strategy against leishmaniasis, a neglected tropical disease.[10][12]
Performance Comparison of Thiazole Derivatives as LbSOD Inhibitors
The following table summarizes the in vitro activity of a series of thiazole derivatives against Leishmania braziliensis superoxide dismutase (LbSOD). The data is extracted from a key study by Bitencourt Brito et al., which employed thermal shift assays (TSA) and fluorescent protein-labeled assays (FPLA) to evaluate the binding and inhibitory potential of these compounds.[10] While specific data for this compound was not explicitly detailed, the table includes data for closely related analogs to provide a strong comparative framework.
| Compound ID | Structure | LbSOD Thermal Shift (ΔTm) in °C at 50 µM | FPLA (FITC-LbSOD) % Fluorescence Change at 50 µM |
| Ju-450 | N-(4-bromobenzylidene)-4-(4-nitrophenyl)thiazol-2-imine | 2.5 | -40% |
| Ju-480 | N-(3,4-dibromobenzylidene)-4-(4-nitrophenyl)thiazol-2-imine | 3.5 | -60% |
| Ju-516 | N-(2-nitrobenzylidene)-4-(4-bromophenyl)thiazol-2-imine | 1.0 | Not significant |
| Ju-517 | N-(3-nitrobenzylidene)-4-(4-bromophenyl)thiazol-2-imine | 1.5 | Not significant |
| Ju-551 | N-(2-hydroxybenzylidene)-4-(3-nitrophenyl)thiazol-2-imine | 2.0 | -20% |
Table 1: In vitro activity of selected thiazole derivatives against LbSOD. Data sourced from Bitencourt Brito et al.[10]
Comparative Analysis with Alternative LbSOD Inhibitors
To further validate the potential of thiazole derivatives, their activity is compared against other known inhibitors of superoxide dismutase.
| Compound | Target Organism/Enzyme | IC50 Value | Reference |
| Thiazole Derivative (Ju-480) | Leishmania braziliensis SOD (LbSOD) | Low micromolar affinity | Bitencourt Brito et al.[10][11] |
| Tempol | Leishmania braziliensis | 0.66 ± 0.08 mM | Oliveira et al.[1][13] |
| Diethyldithiocarbamate (DETC) | Leishmania braziliensis | Not specified | Celes et al. (cited in[1][13]) |
Table 2: Comparison of this compound analogs with other LbSOD inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Thermal Shift Assay (TSA) Protocol for LbSOD
This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.[3][14][15][16][17]
-
Protein and Compound Preparation:
-
Recombinant LbSOD is purified to ≥90% homogeneity.[10]
-
The protein is diluted to a final concentration of 5 µM in a buffer of 50 mM sodium phosphate (pH 7.0) containing 100 mM NaCl.[10]
-
Test compounds are dissolved in DMSO to create stock solutions, which are then diluted to a final concentration of 50 µM in the assay.[10]
-
-
Assay Setup:
-
In a 96-well PCR plate, the LbSOD solution is mixed with the test compound or DMSO (as a control).
-
SYPRO™ Orange dye is added to each well to a final 5X concentration. This dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.[10]
-
-
Data Acquisition:
-
The plate is heated in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/minute.[10]
-
Fluorescence intensity is measured at each temperature increment.
-
-
Data Analysis:
-
The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined by fitting the fluorescence data to a sigmoidal curve.
-
The change in melting temperature (ΔTm) in the presence of a compound compared to the DMSO control indicates ligand binding and stabilization.
-
Fluorescent Protein-Labeled Assay (FPLA) Protocol for LbSOD
This assay detects conformational changes in the protein upon ligand binding by monitoring changes in the fluorescence of a covalently attached dye.[10][18]
-
Protein Labeling:
-
Purified LbSOD is covalently labeled with a fluorescent dye, such as fluorescein isothiocyanate (FITC).[10]
-
-
Assay Setup:
-
Data Acquisition:
-
The fluorescence intensity is measured at a constant temperature (e.g., 25°C) over a period of time (e.g., 10 minutes) using a fluorescence plate reader.[10]
-
-
Data Analysis:
-
A change (increase or decrease) in fluorescence intensity in the presence of a test compound compared to the DMSO control indicates a conformational change in the protein due to ligand binding.[10]
-
Mandatory Visualizations
Signaling Pathway
Caption: LbSOD antioxidant pathway in Leishmania and the inhibitory action of thiazole derivatives.
Experimental Workflow
Caption: Experimental workflow for screening LbSOD inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of (-)-epigallocatechin 3-O--gallate in vitro and in vivo in Leishmania braziliensis: involvement of reactive oxygen species as a mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunobiology of Leishmania braziliensis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Leishmania braziliensis: a novel mechanism in the lipophosphoglycan regulation during metacyclogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Perspectives From Systems Biology to Improve Knowledge of Leishmania Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RePORT ⟩ RePORTER [reporter.nih.gov]
A Guide to Profiling the Cross-Reactivity and Selectivity of Novel Thiazole-Based Kinase Inhibitors
A Comparative Framework for 4-(2,4-Dimethylphenyl)-1,3-thiazole Analogs
In the pursuit of targeted therapies, particularly in oncology and immunology, the development of selective kinase inhibitors is paramount. The this compound scaffold represents a promising starting point for the generation of novel therapeutics. However, ensuring that these molecules act specifically on their intended target with minimal off-target activity is a critical challenge in drug development. A thorough understanding of a compound's cross-reactivity and selectivity profile is essential for predicting its efficacy and potential for adverse effects.
This guide provides a comprehensive framework for comparing the selectivity and cross-reactivity of novel this compound analogs. While specific experimental data for this class of compounds is not broadly published, this document outlines the standard experimental workflows, data presentation formats, and key assays necessary for such an evaluation, serving as a template for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Selectivity Profiles
Quantitative data should be organized to facilitate direct comparison between analogs. The following tables illustrate a standard approach for presenting selectivity and liability data for a hypothetical series of analogs derived from the this compound scaffold.
Table 1: Primary Target Potency of Thiazole Analogs
This table compares the in vitro potency of each analog against the primary intended kinase target. The IC₅₀ (half-maximal inhibitory concentration) is a direct measure of potency.
| Compound ID | Scaffold Modification | Target Kinase IC₅₀ (nM) |
| Lead-Cmpd-01 | Unsubstituted Amide | 15 |
| Analog-A | N-Cyclopropyl Amide | 8 |
| Analog-B | 5-Fluoro Substitution | 22 |
| Analog-C | Morpholine Solubilizing Group | 18 |
Table 2: Kinome-Wide Selectivity Screening Results
A broad kinase panel screen is crucial for identifying off-target interactions. Data is often presented as percent inhibition at a fixed concentration (e.g., 1 µM) to identify significant hits. A selectivity score can be derived to quantify promiscuity.
| Compound ID | Primary Target | # of Off-Targets (>80% Inh. @ 1µM) | Selectivity Score (S₁₀)¹ | Key Off-Targets (IC₅₀, nM) |
| Lead-Cmpd-01 | Kinase X | 12 | 0.15 | Kinase Y (85), Kinase Z (150) |
| Analog-A | Kinase X | 2 | 0.02 | Kinase Y (1,200) |
| Analog-B | Kinase X | 15 | 0.21 | Kinase Y (95), Kinase Z (210) |
| Analog-C | Kinase X | 5 | 0.08 | Kinase Z (450) |
| ¹Selectivity Score (S₁₀) is the number of off-targets inhibited by >90% at a 1µM concentration, divided by the total number of kinases tested. |
Table 3: In-Cell Target Engagement and Off-Target Liability
Cell-based assays confirm that the compound can engage its target in a physiological context. Safety-related off-target assays (e.g., hERG, CYP450) are mandatory for preclinical assessment.
| Compound ID | Cellular Target Engagement IC₅₀ (nM)¹ | hERG Inhibition IC₅₀ (µM)² | CYP3A4 Inhibition IC₅₀ (µM)³ |
| Lead-Cmpd-01 | 120 | > 30 | 8.5 |
| Analog-A | 65 | > 30 | > 20 |
| Analog-B | 150 | 5.2 | 6.1 |
| Analog-C | 98 | > 30 | > 20 |
| ¹Determined by NanoBRET™ assay.[1][2][3][4][5]²Determined by whole-cell patch-clamp assay.[6][7][8][9][10]³Determined by fluorescent probe-based assay.[11][12][13][14][15] |
Experimental Protocols
Detailed and reproducible methodologies are the foundation of a robust comparison. The following are standard protocols for the key experiments cited above.
Radiometric Kinase Assay (Primary Potency)
This assay is considered a gold standard for quantifying kinase catalytic activity.[16][17][18][19]
-
Objective: To determine the IC₅₀ value of test compounds against a purified kinase.
-
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase.[16]
-
Procedure:
-
A kinase reaction mixture is prepared containing reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA), the purified kinase enzyme, and the specific substrate.
-
Test compounds are serially diluted in DMSO and added to the reaction mixture.
-
The reaction is initiated by adding a mixture of unlabeled ATP and [γ-³³P]ATP (final ATP concentration typically at the Kₘ for the specific kinase).
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by adding phosphoric acid.
-
A portion of the reaction mixture is spotted onto a phosphocellulose filter mat. The filter binds the phosphorylated substrate, while unincorporated [γ-³³P]ATP is washed away.[16]
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data is normalized to controls (0% inhibition for DMSO vehicle, 100% inhibition for a known potent inhibitor), and IC₅₀ curves are generated using non-linear regression analysis.
-
Competitive Binding Kinase Assay (Broad Selectivity Screen)
This high-throughput method assesses the ability of a compound to bind to a large panel of kinases.
-
Objective: To profile a test compound against a wide array of kinases to identify on- and off-target interactions.
-
Principle: The assay measures the ability of a test compound to displace a known, high-affinity, tagged ligand from the ATP-binding site of a kinase. The amount of tagged ligand remaining bound is quantified.[18][20][21]
-
Procedure (Example: KINOMEscan™):
-
DNA-tagged kinases are incubated with the test compound and an immobilized, active-site-directed ligand.
-
The mixture is allowed to reach equilibrium. Kinases that do not bind the test compound will bind to the immobilized ligand.
-
The kinase-ligand complexes are captured on a solid support, and unbound kinases are washed away.
-
The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as a percentage of the DMSO control (%Ctrl), where a lower score indicates stronger binding of the test compound.
-
NanoBRET™ Cellular Target Engagement Assay
This assay quantifies compound binding to a target kinase in live cells.[1][2][3][4][5]
-
Objective: To determine the apparent affinity (IC₅₀) of a compound for its target kinase in a physiological cellular environment.
-
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds reversibly to the kinase's active site (the energy acceptor). A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[4]
-
Procedure:
-
HEK293 cells are transiently transfected with a plasmid encoding the full-length kinase of interest fused to NanoLuc® luciferase.
-
Transfected cells are seeded into 96-well plates.
-
Cells are treated with a serial dilution of the test compound.
-
The fluorescent NanoBRET™ tracer is added to all wells at a pre-determined concentration.
-
The NanoLuc® substrate (furimazine) is added to generate the donor emission signal.
-
The plate is read on a luminometer capable of simultaneously measuring the filtered donor (460 nm) and acceptor (610 nm) emissions.
-
The BRET ratio (Acceptor Emission / Donor Emission) is calculated and plotted against the compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Kinase Inhibitor Selectivity Profiling Workflow
The following diagram outlines the typical workflow for characterizing a novel kinase inhibitor, from initial screening to preclinical safety assessment.
Hypothetical Signaling Pathway Involvement
This diagram shows a generic signaling cascade where a target kinase might operate, illustrating how on-target inhibition and off-target effects can have different downstream consequences.
Logic of a Counter-Screening Assay
This diagram illustrates the decision-making process based on the results of primary and secondary (counter) screens to confirm a compound's mechanism of action.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. porsolt.com [porsolt.com]
- 7. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 12. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLUORESCENT PROBE BASED CYP INHIBITION ASSAY: A HIGH THROUGHPUT TOOL FOR EARLY DRUG DISCOVERY SCREENING | Semantic Scholar [semanticscholar.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
In Vitro Potency: A Comparative Analysis of Sorafenib and 4-(2,4-Dimethylphenyl)-1,3-thiazole
For Immediate Release
This guide provides a detailed comparison of the in vitro potency of the multi-kinase inhibitor Sorafenib against the thiazole-based compound 4-(2,4-Dimethylphenyl)-1,3-thiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Executive Summary
Sorafenib is a well-characterized multi-kinase inhibitor with proven efficacy against a range of cancer cell lines and specific kinase targets. Extensive data is available detailing its half-maximal inhibitory concentrations (IC50) and its mechanisms of action. In contrast, a comprehensive search of publicly available scientific literature did not yield specific in vitro potency data, such as IC50 values, for this compound. While the thiazole scaffold is of significant interest in medicinal chemistry for developing targeted cancer therapies, the specific potency of this particular derivative remains uncharacterized in the public domain.
This guide will therefore provide a detailed overview of Sorafenib's in vitro performance, supported by experimental data and protocols. A general discussion on the potential of thiazole derivatives in cancer research will also be included to provide broader context.
Section 1: Potency Profile of Sorafenib
Sorafenib exerts its anti-tumor effects by targeting multiple kinases involved in both tumor cell proliferation and angiogenesis.[1][2] Its primary mechanisms of action include the inhibition of the RAF/MEK/ERK signaling pathway in tumor cells and the targeting of Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR) in the tumor vasculature.[1]
Quantitative Potency Data (IC50)
The in vitro potency of Sorafenib has been determined through various cell-free kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key measure of its efficacy.
| Target | Type | IC50 Value (nM) | Reference(s) |
| Raf-1 | Kinase | 6 | |
| B-Raf (wild-type) | Kinase | 22 | |
| B-Raf (V600E mutant) | Kinase | 38 | |
| VEGFR-1 | Kinase | 26 | |
| VEGFR-2 | Kinase | 90 | |
| VEGFR-3 | Kinase | 20 | |
| PDGFR-β | Kinase | 57 | |
| c-Kit | Kinase | 68 | |
| Flt-3 | Kinase | 58 | |
| RET | Kinase | 43 | |
| Glioblastoma Cells | Cellular Proliferation | ~1500 | |
| PLC/PRF/5 (HCC) | Cellular Proliferation | 6300 | |
| HepG2 (HCC) | Cellular Proliferation | 4500 |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
The following provides a generalized methodology for determining the in vitro potency of a compound like Sorafenib.
Cell-Based Proliferation Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HepG2, U87 glioblastoma) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1-10 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compound (Sorafenib) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations. The cells are treated with these varying concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT salt into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to untreated control cells. The IC50 value is then calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualized Signaling Pathway of Sorafenib
The following diagram illustrates the key signaling pathways targeted by Sorafenib.
Caption: Sorafenib inhibits key kinases in angiogenic and proliferative pathways.
Section 2: Profile of this compound
A comprehensive search of scientific databases did not yield specific in vitro potency data (e.g., IC50 values) for the compound this compound against cancer cell lines or kinase targets.
The thiazole ring is a core structural motif found in numerous biologically active compounds and approved drugs. In the context of oncology, thiazole derivatives have been investigated as inhibitors of various targets, including protein kinases, demonstrating their potential as anticancer agents. However, without specific experimental data for this compound, a direct and objective comparison to Sorafenib's potency cannot be made at this time.
Section 3: Generalized Workflow for In Vitro Potency Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound's in vitro anti-cancer potency.
Caption: A standard workflow for evaluating the in vitro potency of a test compound.
Sorafenib is a potent multi-kinase inhibitor with well-documented in vitro activity against a variety of molecular and cellular targets. Its IC50 values are established across numerous studies, providing a clear benchmark for its efficacy. While the thiazole chemical scaffold holds promise for the development of new anti-cancer therapeutics, there is a lack of publicly available data on the in vitro potency of this compound. Further research and publication of experimental data are required to enable a direct, quantitative comparison with established drugs like Sorafenib.
References
Thiazole Derivatives Emerge as Potent Cytotoxic Agents Against a Spectrum of Cancer Cell Lines
A comprehensive analysis of recent studies reveals the significant potential of thiazole derivatives in anticancer drug discovery. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, liver, lung, and colon cancer. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Researchers have synthesized and evaluated a diverse range of thiazole derivatives, revealing promising candidates with high efficacy and selectivity against cancer cells. The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), with several derivatives exhibiting activity in the micromolar and even nanomolar range. This guide provides a comparative overview of the cytotoxic activity of various thiazole derivatives, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways implicated in their anticancer effects.
Comparative Cytotoxicity of Thiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected thiazole derivatives against various human cancer cell lines, as reported in recent literature. The data highlights the broad-spectrum anticancer potential of this class of compounds.
| Thiazole Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [1] | |
| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | [1] |
| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | [1] | |
| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 | [1] |
| HepG2 (Liver) | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 | [1] | |
| Compound 5d | HepG2 (Liver) | 0.3 | Taxol | - | [2] |
| Compound 5e | HepG2 (Liver) | 0.4 | Taxol | - | [2] |
| 4-chlorophenylthiazolyl 4b | MDA-MB-231 (Breast) | 3.52 | Sorafenib | 1.18 | [3] |
| 3-nitrophenylthiazolyl 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 | [3] |
| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | - | - | [4] |
| A549 (Lung) | 0.97 ± 0.13 | - | - | [4] | |
| Compound 5k | MDA-MB-231 (Breast) | 0.176 | - | - | [5] |
| Thiazole-amino acid hybrid 5a | A549 (Lung) | 2.07 | 5-Fluorouracil | 3.49 | [6] |
| Thiazole-amino acid hybrid 5f | HeLa (Cervical) | 8.51 | 5-Fluorouracil | 8.74 | [6] |
Experimental Protocols
The evaluation of the cytotoxic activity of thiazole derivatives predominantly relies on cell-based assays that measure cell viability and proliferation. The MTT assay is the most commonly cited method.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives, typically in a serial dilution. A negative control (vehicle-treated cells) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin) are included.
-
Incubation: The plates are incubated for a specified period, generally 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (such as dimethyl sulfoxide - DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Mechanisms of Action and Signaling Pathways
Thiazole derivatives exert their anticancer effects through various mechanisms, often targeting multiple cellular processes. Key mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.
1. Induction of Apoptosis: Many thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic pathway, which involves the depolarization of the mitochondrial membrane potential and the activation of caspases. For instance, compound 4d was found to reduce the mitochondrial membrane potential in MDA-MB-231 cells, indicating the induction of apoptosis.[3] Some derivatives also influence the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
2. Cell Cycle Arrest: Thiazole derivatives can halt the progression of the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. For example, compound 4c was reported to cause cell cycle arrest at the G1/S phase in MCF-7 cells.[1] Another compound, 5b, was found to arrest the cell cycle at the G2/M phase in MCF-7 cells by inhibiting tubulin polymerization.[4]
3. Inhibition of Signaling Pathways: Thiazole derivatives have been identified as inhibitors of several key signaling pathways that are often dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Several thiazole derivatives have shown potent inhibitory activity against VEGFR-2, thereby potentially blocking tumor growth and metastasis.[1][3]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Thiazole derivatives have been associated with the inhibition of this pathway, leading to a reduction in cancer cell viability.[7]
-
Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential for cell division. Some thiazole derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiazole Derivatives and Fluconazole in Antifungal Activity
In the ongoing search for more effective treatments against fungal infections, particularly in the face of rising resistance to established drugs, researchers are investigating novel compounds with potent antifungal properties. This guide provides a comparative benchmark of the antifungal activity of emerging thiazole derivatives against fluconazole, a widely used triazole antifungal agent. The comparison is based on quantitative data from in vitro studies, detailed experimental protocols, and an examination of their mechanisms of action.
Mechanism of Action: A Shared Target
Both fluconazole and the investigated thiazole derivatives primarily target the fungal cell membrane's integrity by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway.
-
Fluconazole: As a member of the azole class, fluconazole's mechanism is well-established. It selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase[1][2][3]. This enzyme is vital for converting lanosterol into ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and structure[2][4]. By disrupting ergosterol synthesis, fluconazole leads to the accumulation of toxic sterol intermediates, which increases cell membrane permeability, disrupts cellular functions, and ultimately inhibits fungal growth[3][5]. While highly effective, its action is considered primarily fungistatic against Candida species[5].
-
Thiazole Derivatives: Many thiazole-based compounds share the same molecular target as fluconazole: lanosterol 14-α-demethylase[6][7]. Molecular docking studies have suggested that these derivatives fit into the active site of this enzyme, disrupting ergosterol production in a similar fashion[6]. However, some research indicates that thiazoles may possess additional mechanisms of action. Studies have shown that certain thiazole derivatives may also interfere with the fungal cell wall structure, leading to increased cell permeability[8][9][10]. This potential dual-action mechanism could contribute to their potent antifungal effects and suggests they may be effective against strains resistant to traditional azoles.
Caption: Mechanism of action for Fluconazole and Thiazoles.
Quantitative Comparison of Antifungal Activity
The effectiveness of an antifungal agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The data below, compiled from various studies, compares the in vitro activity of several novel thiazole derivatives with fluconazole against pathogenic fungal strains.
| Compound Class | Specific Derivative/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Triazole | Fluconazole | Candida albicans | 0.5 - 15.62 | [11][12] |
| Fluconazole | Candida glabrata | 32 | [12] | |
| Fluconazole | Candida krusei | ≥ 64 | [12] | |
| Fluconazole | Candida parapsilosis | 2 | [12] | |
| Fluconazole | Candida tropicalis | 2 | [12] | |
| Thiazole | 2-Hydrazinyl-thiazole derivatives (e.g., 7a, 7b, 7c) | Candida albicans | 3.9 | [6] |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008 - 7.81 | [8][10] | |
| Bisphenylthiazole derivatives (e.g., 16, 17) | Candida albicans (incl. fluconazole-resistant) | 2 - 4 | [13] | |
| Bisphenylthiazole derivatives (e.g., 16, 17) | Candida glabrata | 0.5 - 4 | [13] | |
| Bisphenylthiazole derivatives (e.g., 16, 17) | Candida auris (incl. fluconazole-resistant) | 1 - 2 | [13] | |
| Hydrazine-thiazole derivatives | Candida and Cryptococcus species | 0.45 - 31.2 µM | [14] |
Note: Direct comparison of µg/mL and µM values requires knowledge of the specific molecular weights of the thiazole derivatives, which are often proprietary or vary between studies.
The results indicate that several novel thiazole derivatives exhibit potent antifungal activity, with some demonstrating significantly lower MIC values against Candida albicans than fluconazole[6][8]. Notably, certain thiazoles maintain high efficacy against fungal species known for intrinsic or acquired resistance to fluconazole, such as C. glabrata, C. krusei, and the emerging multidrug-resistant pathogen C. auris[13].
Experimental Protocols
The data presented is primarily derived from standardized in vitro antifungal susceptibility testing methods. The following protocols are fundamental to ensuring the reproducibility and comparability of results.
Broth Microdilution Method for MIC Determination
This is the most common method for determining the MIC of antifungal agents and is standardized by institutions like the Clinical and Laboratory Standards Institute (CLSI) in their M27 document series[15][16].
-
Preparation of Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension is then prepared in sterile saline and adjusted to a specific turbidity, typically corresponding to a cell density of 1-5 x 10^6 CFU/mL. This suspension is further diluted in a standardized liquid medium, like RPMI-1640, to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells[17].
-
Drug Dilution: The antifungal agents (thiazoles and fluconazole) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the RPMI medium in 96-well microtiter plates to achieve a range of final concentrations[6][18].
-
Incubation: The prepared fungal inoculum is added to each well containing the diluted antifungal agent. The plates are incubated at 35°C. For Candida species, readings are typically taken at 24 hours[16].
-
MIC Determination: The MIC is defined as the lowest drug concentration that causes a significant inhibition (typically ≥50% for azoles) of visible growth compared to a drug-free control well[15].
Determination of Minimum Fungicidal Concentration (MFC)
To determine if a compound is fungicidal (kills the fungus) rather than just fungistatic (inhibits growth), an MFC assay is performed following the MIC test.
-
Subculturing: After the MIC is determined, a small aliquot (e.g., 20 µL) is taken from each well that shows no visible growth[15].
-
Plating: The aliquot is plated onto a drug-free agar medium (e.g., Sabouraud Dextrose Agar).
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent from the MIC assay that results in no fungal growth or a significant reduction in CFU count (e.g., 99.9% killing) on the subculture plates[15]. Several studies have shown that many tested thiazole derivatives exhibit fungicidal activity[8].
Caption: Standard workflow for antifungal susceptibility testing.
Conclusion
The comparative analysis reveals that while fluconazole remains a cornerstone of antifungal therapy, a growing body of evidence supports the potential of thiazole derivatives as a promising class of new antifungal agents. Several synthesized thiazole compounds have demonstrated in vitro activity that is not only comparable but, in some cases, superior to fluconazole, especially against resistant strains[6][13][19]. Their shared mechanism of targeting ergosterol synthesis, potentially coupled with additional effects on the fungal cell wall, makes them strong candidates for further development. Future in vivo studies and clinical trials are necessary to validate these promising in vitro results and to fully assess the therapeutic potential of thiazoles in combating challenging fungal infections.
References
- 1. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. youtube.com [youtube.com]
- 5. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of bisphenylthiazoles as a promising class for combating multidrug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals
Disclaimer: The following information provides general guidance for the proper disposal of thiazole derivatives in a laboratory setting. A specific Safety Data Sheet (SDS) for "4-(2,4-Dimethylphenyl)-1,3-thiazole" could not be located. Therefore, the exact physical, chemical, and toxicological properties of this compound are unknown. It is imperative to consult with a certified environmental management and hazardous waste disposal company to ensure compliance with all federal, state, and local regulations.
This document outlines essential safety and logistical information for the responsible disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Given the absence of specific hazard data for this compound, a cautious approach, treating it as a hazardous substance, is strongly recommended.
Hazard Assessment and Characterization
Thiazole and its derivatives are often flammable and can exhibit toxic properties.[1][2] In the absence of a specific SDS, it is prudent to assume that this compound may present the following hazards:
-
Flammability: Thiazole itself is classified as a flammable liquid.[2]
-
Toxicity: There is a potential for acute toxicity if the substance is swallowed, inhaled, or comes into contact with the skin. It may also cause skin and eye irritation.[1]
-
Environmental Hazards: It should be assumed that this compound is harmful to aquatic life. Therefore, it must not be allowed to enter drains or waterways.[1]
Table 1: General Hazard Classification for Thiazole Derivatives
| Hazard Category | Classification | Precautionary Statements |
| Physical Hazards | Flammable Liquid (Assumed) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[2] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation - Assumed) | Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, protective clothing, and eye/face protection. |
| Skin Corrosion/Irritation (Assumed) | Causes skin irritation. | |
| Serious Eye Damage/Eye Irritation (Assumed) | Causes serious eye irritation. | |
| Environmental Hazards | Hazardous to the Aquatic Environment (Assumed) | Avoid release to the environment. |
Note: This table is based on general information for thiazole and its derivatives and may not accurately reflect the specific hazards of this compound.
Personal Protective Equipment (PPE)
When handling this compound for disposal purposes, the use of the following personal protective equipment is mandatory:[3][4][5][6][7]
-
Eye Protection: Chemical splash goggles are required. A face shield should be worn in addition to goggles if there is a significant risk of splashing.
-
Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene. The appropriate glove thickness and material should be selected based on the potential duration of contact. Always inspect gloves for any signs of degradation before use and replace them frequently.[4]
-
Body Protection: A flame-retardant laboratory coat should be worn over long-sleeved clothing and long pants. For handling larger quantities or in situations with a higher risk of spills, a chemical-resistant apron or coveralls are recommended.[3][6]
-
Footwear: Closed-toe shoes made of a chemical-resistant material are essential.
-
Respiratory Protection: If the material is handled outside of a chemical fume hood or if there is a risk of generating aerosols, a respirator equipped with an appropriate organic vapor cartridge must be used.[3]
Spill Management
In the event of a spill involving this compound, the following procedures should be implemented immediately:[8][9][10][11][12]
-
Evacuate and Alert: Immediately notify all personnel in the vicinity of the spill and evacuate the immediate area.
-
Control Ignition Sources: If the substance is flammable, extinguish all nearby sources of ignition.
-
Ventilate: Ensure that the area is well-ventilated. If the spill occurs in a location with poor ventilation, contact your institution's environmental health and safety (EHS) department.
-
Containment: For minor spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels to absorb the main spill.
-
Cleanup:
-
Carefully collect the absorbent material using appropriate tools and place it into a designated and clearly labeled hazardous waste container.[9][10]
-
Decontaminate the spill area with a soap and water solution.
-
All materials used in the cleanup, including gloves and absorbent pads, must be collected in a sealed bag and disposed of in the hazardous waste container.
-
-
Reporting: Report the incident to your laboratory supervisor and the EHS office in accordance with your institution's policies.
Disposal Procedures
The disposal of chemical waste must strictly adhere to all institutional, local, state, and federal regulations.[1][13][14][15][16]
Step 1: Waste Collection and Segregation
-
Waste this compound should be collected in a dedicated and correctly labeled hazardous waste container.
-
The container must be chemically compatible with the substance; glass or polyethylene containers are generally appropriate.[17]
-
To prevent hazardous reactions, do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[15]
-
Ensure the container is kept securely closed when not in use.[18]
Step 2: Labeling
-
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste.
-
The date when waste was first added to the container.
-
Prominent indication of the associated hazards (e.g., "Flammable," "Toxic").
-
Step 3: Storage
-
Store the hazardous waste container in a designated satellite accumulation area.
-
This area should include secondary containment and be located in a well-ventilated space, away from sources of ignition and incompatible materials.[2]
Step 4: Arrange for Pickup and Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule the pickup and disposal of the waste.[13]
-
You will need to provide a complete and accurate description of the waste.
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1][13]
Experimental Protocols Cited
No experimental protocols were cited in the development of these disposal guidelines. The procedures provided are based on established principles of laboratory safety and hazardous waste management.
Visualizations
Caption: A generalized workflow for the disposal of chemical waste in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 8. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. mtu.edu [mtu.edu]
- 14. ptb.de [ptb.de]
- 15. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 16. essex.ac.uk [essex.ac.uk]
- 17. towson.edu [towson.edu]
- 18. ethz.ch [ethz.ch]
Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. The following procedures are based on the known hazards of similar thiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[1] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[1] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[1][2] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant (e.g., Nomex®) recommended | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[2] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed immediately and washed before reuse.
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Segregation: Store separately from foodstuffs and other reactive chemicals.
Emergency and Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures.
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.[3]
Workflow for Handling this compound
Caption: This diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
